Product packaging for 4-Methyl-6-phenyl-2H-pyranone(Cat. No.:CAS No. 4467-30-5)

4-Methyl-6-phenyl-2H-pyranone

Cat. No.: B149869
CAS No.: 4467-30-5
M. Wt: 186.21 g/mol
InChI Key: AFUWPRQLOLYFDT-UHFFFAOYSA-N
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Description

4-Methyl-6-phenyl-2H-pyranone is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B149869 4-Methyl-6-phenyl-2H-pyranone CAS No. 4467-30-5

Properties

IUPAC Name

4-methyl-6-phenylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWPRQLOLYFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480939
Record name 2H-Pyran-2-one, 4-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-30-5
Record name 2H-Pyran-2-one, 4-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methyl-6-phenyl-2H-pyranone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The document details various synthetic strategies, including the Knoevenagel condensation, Claisen condensation, a one-pot synthesis from methyl ketones, and a Michael addition-based approach. Each method is presented with detailed experimental protocols and a comparative analysis of their quantitative data.

Core Synthesis Pathways and Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of a particular pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction. This guide focuses on the most prominent and effective methods reported in the scientific literature.

Knoevenagel Condensation Route

The Knoevenagel condensation provides a versatile method for the formation of C-C bonds and is widely used in the synthesis of unsaturated carbonyl compounds and heterocyclic systems. In the context of this compound synthesis, this pathway typically involves the condensation of an active methylene (B1212753) compound with a β-ketoester or a related derivative, followed by cyclization. A notable approach involves a domino Knoevenagel condensation/6π-electrocyclization.

Experimental Protocol:

A general protocol for the synthesis of 2H-pyran-2-ones via Knoevenagel condensation is as follows:

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1.0 equivalent), the active methylene compound (e.g., ethyl acetoacetate (B1235776), 1.0-1.2 equivalents), and a catalyst (e.g., piperidine, L-proline).

  • Solvent: The reaction can be performed in a solvent such as toluene (B28343) or ethanol (B145695), or under solvent-free conditions.

  • Reaction Conditions: The mixture is typically heated to reflux or irradiated in a microwave reactor at a specified temperature and time to drive the reaction to completion.

  • Work-up: After cooling, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 2H-pyran-2-one.

dot```dot graph Knoevenagel_Condensation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

// Reactants Benzaldehyde [label="Benzaldehyde"]; EthylAcetoacetate [label="Ethyl Acetoacetate"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Knoevenagel_Adduct [label="Knoevenagel Adduct"]; Cyclized_Intermediate [label="Cyclized Intermediate"];

// Product Product [label="this compound", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow Benzaldehyde -> Knoevenagel_Adduct; EthylAcetoacetate -> Knoevenagel_Adduct; Base -> Knoevenagel_Adduct [style=dashed, arrowhead=none, color="#EA4335"]; Knoevenagel_Adduct -> Cyclized_Intermediate [label="6π-electrocyclization"]; Cyclized_Intermediate -> Product [label="-H2O"]; }

Figure 2: Claisen condensation pathway for the synthesis of this compound.

One-Pot Synthesis from Methyl Ketones

An efficient one-pot synthesis of substituted 2H-pyran-2-ones has been developed, which is particularly useful for generating a library of derivatives. This method involves the reaction of a methyl ketone with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride (B1165640).

Experimental Protocol:

  • Formation of Enaminone: A mixture of a methyl ketone (e.g., acetophenone) and a two-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 to 35 hours.

  • Cyclization: After removing the excess reagent under reduced pressure, an equimolar amount of an N-acylglycine (e.g., hippuric acid) and a large excess of acetic anhydride are added to the intermediate. The reaction mixture is then heated at 90°C for four hours.

  • Isolation: Acetic anhydride is removed under reduced pressure, and ethanol is added. The product is then isolated by column chromatography or by filtering the precipitated solid.

dot```dot graph One_Pot_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

// Reactants MethylKetone [label="Methyl Ketone (e.g., Acetophenone)"]; DMADMA [label="N,N-Dimethylacetamide\ndimethyl acetal"]; NAcylglycine [label="N-Acylglycine (e.g., Hippuric Acid)"]; AceticAnhydride [label="Acetic Anhydride", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Enaminone [label="Enaminone Intermediate"];

// Product Product [label="3-Acylamino-4-methyl-\n6-phenyl-2H-pyran-2-one", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow MethylKetone -> Enaminone; DMADMA -> Enaminone; Enaminone -> Product; NAcylglycine -> Product; AceticAnhydride -> Product [style=dashed, arrowhead=none, color="#EA4335"]; }

Figure 4: Michael addition pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways of this compound and related derivatives, providing a comparative overview of their efficiency.

Synthesis PathwayStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Knoevenagel Condensation Benzaldehyde, Ethyl AcetoacetatePiperidineToluene20 min120°C (Microwave)60-70
Claisen Condensation Ethyl Benzoylacetate, AcetoneSodium Ethoxide, Acetic AnhydrideEthanol4 h90°C~65
One-Pot Synthesis Acetophenone, DMADMA, Hippuric AcidAcetic AnhydrideAcetic Anhydride4 h90°C50-70
Michael Addition Benzalacetone, Ethyl AcetoacetateSodium HydroxideEthanolRefluxReflux~60

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Conclusion

This technical guide has outlined several effective synthesis pathways for this compound, providing detailed experimental protocols and comparative quantitative data. The choice of the optimal synthesis route will depend on the specific requirements of the researcher or drug development professional, including factors such as desired yield, reaction time, cost of reagents, and environmental impact. The Knoevenagel condensation, particularly when microwave-assisted, offers a rapid and efficient method. The Claisen condensation and the one-pot synthesis from methyl ketones provide reliable alternatives, while the Michael addition of ethyl acetoacetate to chalcones represents another viable approach. The provided diagrams and data serve as a valuable resource for the planning and execution of the synthesis of this important heterocyclic compound.

Unveiling the Bioactive Potential of 4-Methyl-6-phenyl-2H-pyranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-phenyl-2H-pyranone, a naturally derived compound, has emerged as a molecule of interest within the scientific community, particularly for its neuroprotective properties. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its role in cellular protection and potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents. While direct quantitative data for this specific compound is limited in the current literature, this guide synthesizes the available qualitative information and outlines general experimental protocols relevant to its observed biological effects.

Core Biological Activity: Neuroprotection

The primary biological activity attributed to this compound is its neuroprotective effect, specifically the protection of astrocytes from oxidative stress.[1] Astrocytes, a crucial component of the central nervous system, are susceptible to damage from reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Evidence suggests that this compound mitigates this damage by improving mitochondrial functionality.[1]

Mechanism of Action

The proposed mechanism of neuroprotection involves the enhancement of mitochondrial function within astrocytes.[1] Oxidative stress induced by agents like hydrogen peroxide can lead to mitochondrial dysfunction, a key factor in cellular damage and apoptosis. By supporting mitochondrial health, this compound helps maintain cellular energy production and reduces the downstream detrimental effects of oxidative stress. The specific molecular interactions and signaling pathways involved in this process are yet to be fully elucidated for this particular compound.

Potential Antimicrobial and Antifungal Activities

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively available, the broader class of 2H-pyran-2-one derivatives has demonstrated notable activity against various fungal and bacterial pathogens.[2] This suggests a potential avenue for future investigation into the antimicrobial spectrum of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table summarizes the qualitative findings for its biological activities and those of related pyranone compounds.

Biological Activity Compound/Class Observed Effect Quantitative Data (IC₅₀, EC₅₀, MIC) Reference
Neuroprotection This compoundProtects astrocytes against hydrogen peroxide-induced toxicity by improving mitochondrial functionality.Not available in searched literature.[1]
Antifungal Activity 4-methyl-6-alkyl-alpha-pyronesInhibition of mycelial growth of various pathogenic fungi.ED₅₀ at 15-50 microg/mL for some derivatives.[2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available in the current literature. However, this section provides generalized methodologies for the key experiments that would be essential to quantify its biological activities.

Astrocyte Protection Assay (Hydrogen Peroxide-Induced Toxicity)

This protocol outlines a general method to assess the protective effects of a compound against oxidative stress in astrocytes.

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Culture primary astrocytes to 80-90% confluency B Seed astrocytes in 96-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Induce oxidative stress (e.g., with H₂O₂) C->D E Incubate for 24 hours D->E F Measure cell viability (e.g., MTT assay) E->F G Calculate percentage of cell viability F->G H Determine EC₅₀ value G->H

A generalized workflow for an astrocyte protection assay.

Methodology:

  • Cell Culture: Primary astrocytes are cultured in appropriate media until they reach 80-90% confluency.

  • Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for a predetermined period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death.

  • Incubation: The plates are incubated for 24 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC₅₀ value, the concentration of the compound that provides 50% of the maximum protective effect, can then be determined.

Mitochondrial Function Assessment

This protocol describes a general approach to evaluate the effect of a compound on mitochondrial respiration.

G cluster_0 Mitochondria Isolation cluster_1 Respiration Measurement cluster_2 Analysis of Respiratory Chain Complexes A Harvest cultured astrocytes B Homogenize cells A->B C Isolate mitochondria via differential centrifugation B->C D Resuspend mitochondria in respiration buffer C->D E Measure basal oxygen consumption rate (OCR) D->E F Inject this compound E->F G Measure changes in OCR F->G H Sequentially inject inhibitors (e.g., rotenone, antimycin A) G->H I Determine activity of specific respiratory chain complexes H->I

A workflow for assessing mitochondrial respiratory function.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from cultured astrocytes treated with or without this compound using a commercially available kit or standard differential centrifugation protocols.

  • Oxygen Consumption Rate (OCR) Measurement: The oxygen consumption rate of the isolated mitochondria is measured using a Seahorse XF Analyzer or a similar instrument.

  • Compound Injection: After establishing a baseline OCR, this compound is injected into the system to observe its immediate effect on mitochondrial respiration.

  • Mitochondrial Stress Test: A mitochondrial stress test is performed by sequentially injecting inhibitors of the electron transport chain complexes (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The OCR data is analyzed to determine how this compound affects mitochondrial function.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively identified, the broader class of pyranone derivatives has been associated with various signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The neuroprotective effects of this compound could potentially involve the modulation of such pro-survival pathways.

G OxidativeStress Oxidative Stress (e.g., H₂O₂) MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Astrocyte Apoptosis MitochondrialDysfunction->Apoptosis MitochondrialFunction Improved Mitochondrial Function CellSurvival Astrocyte Survival Pyranone This compound Pyranone->MitochondrialFunction enhances MitochondrialFunction->CellSurvival promotes

A proposed mechanism for the neuroprotective effect.

Conclusion and Future Directions

This compound demonstrates promising neuroprotective activity by enhancing mitochondrial function in astrocytes under oxidative stress. However, the current body of literature lacks specific quantitative data and detailed experimental protocols for this compound. Future research should focus on:

  • Quantitative analysis of its neuroprotective effects to determine EC₅₀ values.

  • Elucidation of the specific molecular targets and signaling pathways involved in its mechanism of action.

  • Investigation into its potential antimicrobial and antifungal activities to establish its MIC values against a panel of relevant pathogens.

  • In vivo studies to validate its therapeutic potential in animal models of neurodegenerative diseases.

A more in-depth understanding of the biological activities of this compound will be critical for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to 4-Methyl-6-phenyl-2H-pyranone Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-6-phenyl-2H-pyranone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, physicochemical properties, and pharmacological applications, with a focus on their anticancer, antimicrobial, and neuroprotective potential.

Introduction

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The this compound core, in particular, offers a versatile platform for medicinal chemists to explore structure-activity relationships by modifying substituents at various positions. This guide will delve into the synthesis of these derivatives, present their biological properties with quantitative data, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways implicated in their mechanism of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a one-pot, three-component reaction, which is valued for its efficiency and atom economy.

General Synthetic Scheme

A representative synthesis of 3-acylamino-4-methyl-6-phenyl-2H-pyran-2-one derivatives is outlined below. This approach utilizes a methyl ketone (acetophenone), a synthon for the C4-methyl group (N,N-dimethylacetamide dimethyl acetal), and an N-acylglycine in the presence of a dehydrating agent like acetic anhydride.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Acetophenone Acetophenone Acetophenone->Reaction_Step1 DMADMA N,N-dimethylacetamide dimethyl acetal DMADMA->Reaction_Step1 NAcylglycine N-Acylglycine NAcylglycine->Reaction_Step2 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction_Step2 Heat Heat (90°C) Heat->Reaction_Step2 Product 3-Acylamino-4-methyl-6-phenyl-2H-pyran-2-one Intermediate Enaminone Intermediate Reaction_Step1->Intermediate Step 1: Intermediate Formation Reaction_Step2->Product Step 2: Cyclization & Dehydration Intermediate->Reaction_Step2 CDK2_Inhibition_Pathway cluster_pathway CDK2 Inhibition Pathway Pyranone This compound Derivative CDK2_CyclinE CDK2/Cyclin E Complex Pyranone->CDK2_CyclinE Inhibits Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylates Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Inhibition leads to E2F E2F Transcription Factor Rb->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Promotes Nrf2_Activation_Pathway cluster_pathway Nrf2/HO-1 Activation Pathway Pyranone_Derivative Pyranone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Pyranone_Derivative->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Nrf2_nucleus Translocates to nucleus ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 Activates transcription of Neuroprotection Neuroprotection HO1->Neuroprotection Leads to Nrf2_nucleus->ARE Binds to

References

Spectroscopic Profile of 4-Methyl-6-phenyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-phenyl-2H-pyran-2-one. Due to the limited availability of a complete, experimentally verified dataset from a single source, this document compiles predicted and analogous data from various scientific sources to offer a robust spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in further studies.

Compound Identification

PropertyValue
Chemical Name 4-Methyl-6-phenyl-2H-pyran-2-one
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
CAS Number 4467-30-5

Spectroscopic Data

The following sections present the expected spectroscopic data for 4-Methyl-6-phenyl-2H-pyran-2-one based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on analogous compounds and general chemical shift theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methyl-6-phenyl-2H-pyran-2-one

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.3 - 7.6MultipletPhenyl-H
~ 6.1 - 6.3Singlet/Broad SingletH-5
~ 5.9 - 6.1Singlet/Broad SingletH-3
~ 2.1 - 2.3SingletMethyl-H (C4-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-6-phenyl-2H-pyran-2-one

Chemical Shift (δ, ppm)Assignment
~ 164 - 166C-2 (C=O)
~ 160 - 162C-6
~ 150 - 152C-4
~ 128 - 132Phenyl-C (quaternary)
~ 125 - 130Phenyl-C (CH)
~ 115 - 117C-5
~ 100 - 102C-3
~ 18 - 22Methyl-C (C4-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic frequencies for α,β-unsaturated lactones, aromatic rings, and alkyl groups.

Table 3: Predicted IR Absorption Bands for 4-Methyl-6-phenyl-2H-pyran-2-one

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumAromatic C-H Stretch
~ 2920 - 2980MediumAliphatic C-H Stretch
~ 1700 - 1730StrongC=O Stretch (Lactone)
~ 1600 - 1650Medium to StrongC=C Stretch (Pyranone Ring)
~ 1450 - 1580Medium to StrongC=C Stretch (Aromatic Ring)
~ 1370 - 1390MediumC-H Bend (Methyl)
~ 1000 - 1250StrongC-O Stretch
~ 690 - 770StrongC-H Out-of-plane Bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-6-phenyl-2H-pyran-2-one

m/zRelative IntensityAssignment
186High[M]⁺ (Molecular Ion)
158Medium[M - CO]⁺
130Medium[M - CO - CO]⁺ or [M - C₂H₂O]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified 4-Methyl-6-phenyl-2H-pyran-2-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or higher field spectrometer. A standard pulse program is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Spectra are acquired on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of around 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) and a longer relaxation delay (2-5 seconds) are often necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. Data is collected and averaged over several scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) for a volatile compound.

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis & Structure Elucidation Synthesis Synthesis of 4-Methyl-6-phenyl-2H-pyran-2-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow of Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Methyl-6-phenyl-2H-pyranone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of analogs of 4-Methyl-6-phenyl-2H-pyranone, a core scaffold of interest in medicinal chemistry. Due to the limited availability of the specific crystal structure for this compound, this paper focuses on its close structural analogs: 5,6-Dimethyl-4-phenyl-2H-pyran-2-one and 4-methoxy-6-phenyl-2H-pyran-2-one . The elucidation of the three-dimensional arrangement of these molecules is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. 2H-pyran-2-one derivatives are known to exhibit a range of biological activities, including antimicrobial, antineoplastic, and anti-HIV effects.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analogs, providing a quantitative comparison of their solid-state structures.

Parameter5,6-Dimethyl-4-phenyl-2H-pyran-2-one[1]4-methoxy-6-phenyl-2H-pyran-2-one[2]
Chemical Formula C₁₃H₁₂O₂C₁₂H₁₀O₃
Formula Weight 200.23202.21
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 7.654 (3)7.2709 (5)
b (Å) 6.967 (3)7.3228 (5)
c (Å) 20.629 (8)9.4670 (7)
α (°) 9082.241 (4)
β (°) 97.183 (4)88.161 (3)
γ (°) 9070.192 (5)
Volume (ų) 1091.4 (7)469.84 (6)
Z 42
Temperature (K) 296100 (2)
Radiation Mo KαMo Kα
Dihedral Angle 57.55 (9)° (between pyranone and phenyl rings)8.80 (18)° (C6-C5-C7-C12 torsion angle)

Experimental Protocols

The methodologies for the synthesis and structural determination of pyranone derivatives generally follow a well-established workflow.

General Synthesis of 2H-Pyran-2-one Analogs

A common route for the synthesis of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones involves a one-pot reaction. This method utilizes methyl ketones, N,N-dimethylacetamide dimethyl acetal, and N-acylglycines in acetic anhydride (B1165640). The reaction mixture is typically heated at around 90°C for several hours. After the reaction, the acetic anhydride is removed under reduced pressure, and the product is isolated by crystallization from a suitable solvent like ethanol (B145695) or purified by column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization include ethyl acetate (B1210297) or ethanol. The process involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool slowly to room temperature, followed by further cooling. The resulting crystals are then carefully selected for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic radiation source (typically Mo Kα, λ = 0.71073 Å).

  • Data Reduction: The collected diffraction data is processed to yield a set of unique reflections. This includes corrections for Lorentz and polarization effects, and an absorption correction is often applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the general workflow for the structural analysis of pyranone derivatives and the signaling pathways potentially inhibited by these compounds, given their reported activity against EGFR and VEGFR-2.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis start Starting Materials (Ketones, Acetals, etc.) synthesis One-Pot Synthesis start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Dihedral Angles) cif_file->analysis

A generalized workflow for the synthesis and X-ray crystallography of 2H-pyranone derivatives.

EGFR_signaling_pathway ligand EGF/TGF-α egfr EGFR Dimerization & Autophosphorylation ligand->egfr adaptor Grb2/Shc/SOS egfr->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Survival, Differentiation nucleus->proliferation pyranone Pyranone Analogs (Potential Inhibitors) pyranone->egfr

Simplified EGFR signaling pathway and potential inhibition by 2H-pyranone analogs.

VEGFR2_signaling_pathway ligand VEGF-A vegfr2 VEGFR-2 Dimerization & Autophosphorylation ligand->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt pkc PKC dag->pkc angiogenesis Angiogenesis, Permeability, Survival akt->angiogenesis raf_mek_erk Raf-MEK-ERK Pathway pkc->raf_mek_erk raf_mek_erk->angiogenesis pyranone Pyranone Analogs (Potential Inhibitors) pyranone->vegfr2

References

Unveiling the Biological Significance of 4-Methyl-6-phenyl-2H-pyranone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic organic compound belonging to the 2H-pyran-2-one class. While the direct mechanism of action for this specific molecule within biological systems is not extensively detailed in current scientific literature, its significance lies primarily in its role as a versatile synthetic precursor for a range of bioactive molecules. Notably, it is a key starting material for the synthesis of N-hydroxypyridone derivatives that exhibit significant neuroprotective properties. Furthermore, reports suggest that this compound, isolated from Scutellaria baicalensis, may itself possess properties that enhance mitochondrial function. This technical guide aims to consolidate the available information on the biological context of this compound, focusing on its established role in the synthesis of neuroprotective agents and the broader biological activities of the 2H-pyran-2-one scaffold.

Core Biological Relevance: A Precursor to Neuroprotective N-Hydroxypyridone Derivatives

The most prominently documented role of this compound in a biological context is as a foundational molecule for the synthesis of N-hydroxypyridone derivatives. These derivatives have been demonstrated to protect astrocytes from toxicity induced by hydrogen peroxide, a key mediator of oxidative stress in the central nervous system. The protective mechanism of these derivatives is attributed to the enhancement of mitochondrial functionality.[1]

Mechanism of Action of N-Hydroxypyridone Derivatives

The neuroprotective effects of the N-hydroxypyridone derivatives synthesized from this compound are primarily linked to their ability to mitigate mitochondrial dysfunction under conditions of oxidative stress. While the precise molecular interactions are a subject of ongoing research, the proposed mechanism involves the maintenance of mitochondrial integrity and function. This includes preserving the mitochondrial membrane potential, reducing the generation of reactive oxygen species (ROS), and inhibiting the downstream pathways of apoptosis (programmed cell death) that are often triggered by mitochondrial damage.

Below is a diagram illustrating the proposed neuroprotective pathway of N-hydroxypyridone derivatives.

G cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS induces MMP ↓ Mitochondrial Membrane Potential ROS->MMP causes Apoptosis Apoptosis MMP->Apoptosis triggers Astrocyte Astrocyte Protection & Improved Viability NHP N-Hydroxypyridone Derivatives (from this compound) NHP->ROS inhibits NHP->MMP stabilizes NHP->Astrocyte leads to

Proposed neuroprotective mechanism of N-hydroxypyridone derivatives.

Reported Direct Biological Activity of this compound

Independent of its role as a synthetic precursor, this compound, which can be derived from Scutellaria baicalensis, is reported to improve mitochondrial functionality. This activity is suggested to be the basis for its ability to protect astrocytes against toxicity induced by hydrogen peroxide. However, specific molecular targets and detailed signaling pathways for its direct action have not been fully elucidated in the available literature.

Broader Biological Activities of the 2H-Pyran-2-one Scaffold

The 2H-pyran-2-one core structure is present in numerous natural and synthetic compounds that exhibit a wide array of biological activities. Understanding this broader context can provide insights into the potential, yet unexplored, activities of this compound.

Biological ActivityDescriptionReference
Quorum Sensing Inhibition Derivatives of 2H-pyran-2-one have been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates bacterial virulence and biofilm formation.[2]
Antimicrobial & Antifungal Various pyranone derivatives have demonstrated activity against a range of microbial and fungal pathogens.[3]
Anti-HIV Certain 2H-pyran-2-one derivatives have been investigated for their potential to inhibit the replication of the human immunodeficiency virus (HIV).[3]
Antineoplastic The pyranone scaffold has been explored as a basis for the development of novel anticancer agents.[3]

Experimental Protocols

While specific experimental protocols detailing the mechanism of action of this compound are not available, a general methodology for assessing the neuroprotective effects of its N-hydroxypyridone derivatives against oxidative stress in astrocytes is provided below. This protocol is representative of the type of in vitro cell-based assay that would be employed.

Assessment of Mitochondrial Membrane Potential (ΔΨm) in Astrocytes

1. Cell Culture and Treatment:

  • Primary astrocytes or a suitable astrocyte cell line (e.g., U-373 MG) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well black, clear-bottom plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The following day, cells are pre-incubated with various concentrations of the N-hydroxypyridone derivative (or this compound) for 1-2 hours.

2. Induction of Oxidative Stress:

  • Following pre-incubation, hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 100-500 µM to induce oxidative stress. A set of wells without H₂O₂ serves as the negative control.

3. Staining with JC-1:

  • After a 24-hour incubation with H₂O₂, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • A solution of the cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) at a concentration of 2.5 µg/mL in DMEM is added to each well.

  • The plate is incubated for 30 minutes at 37°C in the dark.

4. Fluorescence Measurement:

  • The cells are washed again with PBS.

  • The fluorescence is measured using a multi-well plate reader.

    • Red fluorescence (J-aggregates, indicative of high ΔΨm) is measured at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.

    • Green fluorescence (JC-1 monomers, indicative of low ΔΨm) is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

5. Data Analysis:

  • The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio indicates mitochondrial depolarization.

  • The results are typically expressed as a percentage of the control (untreated) cells, and statistical analysis is performed to determine the significance of the protective effect of the test compound.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its role as a synthetic building block for neuroprotective N-hydroxypyridone derivatives. These derivatives effectively shield astrocytes from oxidative damage by preserving mitochondrial function. While there are indications that this compound itself may confer benefits to mitochondria, a detailed understanding of its direct molecular interactions and signaling pathways is currently lacking.

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its effects on key mitochondrial proteins, such as those involved in the electron transport chain or the mitochondrial permeability transition pore, could provide valuable insights. Furthermore, comprehensive screening against a panel of enzymes and receptors would help to uncover any direct pharmacological activity. Such studies will be crucial in determining whether this compound is solely a valuable synthetic intermediate or a bioactive molecule in its own right.

References

A Technical Guide to the Solubility of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of 4-Methyl-6-phenyl-2H-pyranone, a naturally derived compound noted for its potential neuroprotective effects. Given the importance of solubility in drug discovery and development, this guide consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates key concepts through structured diagrams.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for initial stock solutions in biological assays, has been established. The compound generally exhibits poor solubility in aqueous solutions, a common characteristic for pyranone derivatives.

For handling in biological assays, co-solvents such as PEG 400 or surfactants like Tween 80 are often recommended to improve aqueous dispersibility.

Table 1: Known Solubility of this compound

SolventConcentrationMolar EquivalentRemarks
Dimethyl Sulfoxide (DMSO)50 mg/mL268.51 mMSonication is recommended to facilitate dissolution.

Note: Data for other common organic or aqueous solvents were not available in the reviewed literature. Researchers are advised to determine solubility in their specific solvent systems empirically.

Experimental Protocols for Solubility Determination

Two primary methods are presented for determining the solubility of a compound like this compound: the Shake-Flask Method for thermodynamic solubility and a Tiered Approach for kinetic solubility, which is often sufficient for discovery-phase research.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath. Agitate the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully achieved. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature, permitting the excess solid to sediment. To ensure complete removal of undissolved solid, the saturated solution should be filtered (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE) or centrifuged at high speed.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of known concentrations must be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, µg/mL, or mM.

Protocol: Kinetic Solubility via a Tiered Approach

For higher-throughput needs in early drug discovery, a tiered approach based on visual observation can rapidly assess solubility in various media. This method determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 200 mg/mL).

  • Tier 1 (High Concentration Test):

    • Weigh approximately 10 mg of the compound into a glass tube.

    • Add 0.5 mL of the target aqueous medium (e.g., cell culture media) to achieve a target concentration of 20 mg/mL.

    • Mix vigorously using a vortex mixer, followed by sonication and/or gentle heating.

    • Visually inspect for complete dissolution (a clear solution with no visible precipitate or cloudiness). If soluble, the experiment is complete. If not, proceed to Tier 2.

  • Tier 2 (10-fold Dilution):

    • To the suspension from Tier 1, add an additional 4.5 mL of the aqueous medium to bring the total volume to 5 mL (a 10-fold dilution, resulting in 2 mg/mL).

    • Repeat the vigorous mixing process.

    • Visually inspect for dissolution. If soluble, the experiment is complete. If not, proceed to Tier 3.

  • Tier 3 (Alternative Solvents):

    • If the compound remains insoluble in the aqueous medium, test solubility in alternative solvents like ethanol, starting again at a high concentration (e.g., 200 mg/mL).

  • Reporting: The solubility is reported as the highest concentration at which the compound remains fully dissolved in a given solvent system.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a key experimental workflow and the reported biological activity of this compound.

Experimental Workflow

G cluster_0 Shake-Flask Solubility Determination A 1. Add Excess Compound to Solvent B 2. Agitate at Constant Temp (24-72 hours) A->B C 3. Equilibrate & Separate (Centrifuge / Filter) B->C D 4. Collect Supernatant C->D E 5. Dilute Aliquot D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Workflow for Thermodynamic Solubility Measurement.
Biological Activity Pathway

This compound has been identified as a compound that protects astrocytes from hydrogen peroxide-induced toxicity by enhancing mitochondrial functionality.

G cluster_1 Reported Biological Activity H2O2 Oxidative Stress (e.g., H₂O₂) Astrocyte Astrocyte H2O2->Astrocyte induces Mito Mitochondrial Dysfunction Astrocyte->Mito Toxicity Cell Toxicity & Damage Mito->Toxicity Compound 4-Methyl-6-phenyl- 2H-pyranone Protection Improved Mitochondrial Functionality Compound->Protection promotes Protection->Mito inhibits

Protective Role in Astrocytes.

Natural Sources of 4-Methyl-6-phenyl-2H-pyranone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of 4-methyl-6-phenyl-2H-pyranone and its derivatives. The information is compiled from peer-reviewed scientific literature to support research and development in medicinal chemistry and drug discovery.

Natural Occurrences of this compound and its Derivatives

The core compound, this compound, has been identified in the plant kingdom, while a variety of other pyranone derivatives are found in microbial sources, particularly endophytic fungi.

Plant Sources

The primary documented natural source of This compound is the root of Scutellaria baicalensis Georgi , a plant widely used in traditional Chinese medicine. While this plant is rich in flavonoids like baicalin (B1667713) and wogonin, which are often the focus of quantitative analyses, the presence of this compound has also been confirmed.

Other pyranone derivatives have been isolated from various plant species. For instance, a new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, was isolated from the leaves of Livistona australis.

Fungal Sources

Endophytic fungi are a rich and diverse source of novel bioactive compounds, including a variety of pyranone derivatives. While the specific compound this compound has not been extensively reported from fungal sources, numerous structurally related pyranones have been isolated and characterized. These findings suggest that endophytic fungi associated with various plants are a promising area for the discovery of new pyranone derivatives.

Examples of pyranone derivatives from fungal sources include:

  • Ascomycopyrones A–D from the endophytic fungus Ascomycota sp. FAE17, derived from the flowers of Scutellaria formosa.

  • Phomapyrones A and B from the endophytic fungus Phoma sp. YN02-P-3, isolated from a Paulownia tree.

  • Fallopiaxylaresters A–C from the endophytic fungus Xylaria sp. Z184, found in the leaves of Fallopia convolvulus.

  • Derivatives from the marine sponge-associated fungus Aspergillus versicolor .

Quantitative Data

A significant challenge in the study of this compound is the lack of extensive quantitative data on its natural abundance. Most quantitative studies on Scutellaria baicalensis focus on its major flavonoid constituents.

Table 1: Quantitative Analysis of Major Bioactive Compounds in Scutellaria baicalensis

CompoundConcentration Range (mg/g of dry weight)Analytical MethodReference
Baicalin90.0 - 150.0HPLC-UV[1]
Wogonoside5.0 - 20.0HPLC-UV[1]
Baicalein2.0 - 10.0HPLC-UV[1]
Wogonin1.0 - 5.0HPLC-UV[1]
Oroxylin A0.5 - 2.0HPLC-UV[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the extraction, isolation, and characterization of pyranone derivatives from natural sources. These protocols are representative and may require optimization for the specific target compound and source material.

General Extraction and Isolation Protocol from Plant Material (e.g., Scutellaria baicalensis)

This protocol outlines a general procedure for the extraction and isolation of moderately polar compounds like this compound from plant roots.

G start Dried and Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with 70% Ethanol or Methanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate - Water) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction chromatography Column Chromatography (Silica Gel) etOAc_fraction->chromatography fractions Collection of Fractions chromatography->fractions purification Preparative HPLC (C18 Column) fractions->purification pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS, IR, UV) pure_compound->characterization

Caption: Proposed mechanism of this compound in protecting astrocytes from oxidative stress.

Cytotoxic Activity of Pyranone Derivatives

Several pyranone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.

General Cytotoxic Signaling Pathway of Pyranone Derivatives

G Pyranone Pyranone Derivative PI3K PI3K Pyranone->PI3K inhibits Ras Ras Pyranone->Ras inhibits p53 p53 Pyranone->p53 activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation and Survival Akt->Proliferation promotes Raf Raf Ras->Raf ERK ERK Raf->ERK ERK->Proliferation promotes p53->Apoptosis induces

Caption: General signaling pathways involved in the cytotoxic effects of pyranone derivatives.

Antifungal Activity of Pyranone Derivatives

Certain 4-methyl-6-alkyl-2H-pyranone derivatives have shown significant antifungal activity against various pathogenic fungi. The mechanism is believed to involve the disruption of the fungal cell membrane or the inhibition of essential enzymes.

Experimental Workflow for Antifungal Activity Assay

G start Fungal Spore Suspension treatment Incubation with Pyranone Derivative (Various Concentrations) start->treatment incubation Incubation at Optimal Temperature treatment->incubation measurement Measurement of Mycelial Growth (e.g., Colony Diameter or Optical Density) incubation->measurement analysis Calculation of MIC or IC₅₀ measurement->analysis result Antifungal Activity Assessment analysis->result

Caption: A typical workflow for evaluating the antifungal activity of pyranone derivatives.

Conclusion

This compound and its derivatives represent a class of natural products with significant potential for drug development, particularly in the areas of neuroprotection, oncology, and infectious diseases. While the natural abundance of the specific compound this compound appears to be low, its presence in a well-known medicinal plant warrants further investigation into its pharmacological properties. The diversity of pyranone structures found in endophytic fungi highlights these microorganisms as a promising source for the discovery of novel and potent therapeutic agents. Future research should focus on the quantitative analysis of this compound in its natural sources, the elucidation of its specific molecular targets and signaling pathways, and the synthesis of analogues with improved efficacy and pharmacokinetic profiles.

References

CAS number and chemical properties of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Methyl-6-phenyl-2H-pyranone, a heterocyclic compound of interest in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a solid organic compound with the CAS number 4467-30-5.[1][2] It belongs to the 2-pyranone class of lactones. This compound serves as a valuable precursor in the synthesis of more complex molecules, notably N-hydroxypyridone derivatives.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 4467-30-5[1][2]
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [1][2]
Physical Form Solid[2]
Solubility Soluble in DMSO (50 mg/mL)
Purity >99.99% (commercially available)[2]

Spectroscopic Data (Comparative)

While specific experimental spectra for this compound are not available in the reviewed literature, data from structurally related 2-pyranone derivatives can provide expected spectral characteristics.

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

Spectroscopy Expected Features
¹H NMR Signals corresponding to a methyl group, protons on the pyranone ring, and protons of the phenyl group.
¹³C NMR Resonances for the methyl carbon, carbons of the pyranone ring (including a carbonyl carbon), and carbons of the phenyl ring.
IR (Infrared) Characteristic absorption bands for a C=O stretch (lactone), C=C stretches of the pyranone and phenyl rings, and C-H stretches. For example, in 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran, a strong C=O stretch is observed around 1731 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (186.21 m/z).

Synthesis Protocols

Multiple synthetic routes to this compound have been suggested, including a method starting from carbon dioxide and phenyl(2-methyl-1-propenyl) ketone.[4] A general and adaptable method for the preparation of substituted 4-methyl-2H-pyran-2-ones is detailed below.

General Experimental Protocol for the Synthesis of 4-Methyl-2H-pyran-2-ones

This procedure outlines a common method for synthesizing 4-methyl-2H-pyran-2-ones from methyl ketones.

Workflow Diagram for the General Synthesis of 4-Methyl-2H-pyran-2-ones

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_workup Work-up and Isolation Ketone Methyl Ketone (e.g., Acetophenone) Step1 Step 1: Formation of Intermediate (Reflux of Ketone and Acetal) Ketone->Step1 Acetal (B89532) N,N-dimethylacetamide dimethyl acetal Acetal->Step1 NAG N-acylglycine Step2 Step 2: Cyclization (Heating with N-acylglycine in Acetic Anhydride (B1165640) at 90°C) NAG->Step2 Solvent Acetic Anhydride Solvent->Step2 Step1->Step2 Evaporation Evaporation of Acetic Anhydride Step2->Evaporation Precipitation Addition of Ethanol (B145695) and Cooling Evaporation->Precipitation Isolation Filtration and Washing Precipitation->Isolation Product 4-Methyl-2H-pyran-2-one Derivative Isolation->Product

Caption: General workflow for the synthesis of 4-methyl-2H-pyran-2-one derivatives.

Methodology:

  • Formation of the Intermediate: A mixture of a methyl ketone (e.g., acetophenone (B1666503) to yield the phenyl-substituted pyranone) and a 2-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for approximately 3 hours.

  • Cyclization Reaction: The resulting intermediate, without further purification, is mixed with an equimolar amount of an N-acylglycine in a large excess of acetic anhydride (approximately 1.25 mL per mmol of the intermediate).

  • The reaction mixture is heated at 90°C for 4 hours.

  • Work-up and Isolation:

    • The acetic anhydride is evaporated under reduced pressure.

    • Absolute ethanol is added to the residue, and the mixture is cooled.

    • The precipitated solid product is collected by filtration and washed with a small amount of cold ethanol.

    • Further purification can be achieved by column chromatography if necessary.

Instrumentation for characterization would typically include a Perkin-Elmer 2400 CHN Analyzer for elemental analysis, thin-layer chromatography (TLC) on silica (B1680970) gel cards, and column chromatography on silica gel.

Biological Activity and Signaling Pathway

This compound is primarily noted for its role as a precursor in the synthesis of N-hydroxypyridone derivatives. These derivatives have demonstrated significant cytoprotective effects in astrocytes, which are crucial for brain homeostasis, by shielding them from oxidative stress induced by agents like hydrogen peroxide.[3]

The protective mechanism involves the enhancement of mitochondrial functionality. Specifically, these N-hydroxypyridone compounds have been shown to inhibit the hydrogen peroxide-induced decline of the mitochondrial membrane potential and a reduction in the oxygen consumption rate, ultimately improving cell viability.

Signaling Pathway for Astrocyte Protection

G cluster_stress Oxidative Stress cluster_astrocyte Astrocyte H2O2 Hydrogen Peroxide (H₂O₂) Mitochondrion Mitochondrion H2O2->Mitochondrion induces damage MMP_decline Decrease in Mitochondrial Membrane Potential Mitochondrion->MMP_decline OCR_decline Decrease in Oxygen Consumption Rate Mitochondrion->OCR_decline Cell_Death Cell Death MMP_decline->Cell_Death OCR_decline->Cell_Death Derivative N-hydroxypyridone Derivative (from this compound) Derivative->Mitochondrion protects

Caption: Protective mechanism of N-hydroxypyridone derivatives in astrocytes.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the mitochondrial protective effects observed with derivatives of this compound.

Measurement of Mitochondrial Membrane Potential

This protocol utilizes the fluorescent probe Rhodamine 123, which accumulates in mitochondria in a membrane potential-dependent manner.

  • Cell Preparation: Seed astrocytes in a suitable plate format (e.g., 96-well plate for fluorescence microscopy or a 6-well plate for flow cytometry). Treat the cells with the test compound (N-hydroxypyridone derivative) followed by exposure to hydrogen peroxide to induce oxidative stress. A positive control group treated with a mitochondrial uncoupler like CCCP should be included.

  • Staining:

    • Prepare a Rhodamine 123 working solution (typically 1-20 µM) in a serum-free medium or PBS.

    • Remove the culture medium from the cells and wash with PBS if necessary.

    • Add the Rhodamine 123 working solution to cover the cells and incubate at 37°C for 20-60 minutes, protected from light.

  • Washing: After incubation, discard the staining solution and wash the cells twice with a pre-warmed medium.

  • Detection:

    • Fluorescence Microscopy/Plate Reader: Add fresh medium and measure the fluorescence intensity. For Rhodamine 123, the excitation wavelength is approximately 507 nm, and the emission wavelength is around 529 nm.

    • Flow Cytometry: If required, detach the cells, resuspend them in fresh medium, and analyze them using a flow cytometer with filter sets appropriate for FITC or GFP.

  • Analysis: A decrease in fluorescence intensity in the hydrogen peroxide-treated group compared to the control indicates mitochondrial depolarization. A restoration of fluorescence in the cells pre-treated with the test compound suggests a protective effect on the mitochondrial membrane potential.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is typically performed using a specialized instrument such as the Seahorse XF Extracellular Flux Analyzer.

  • Cell Plating: Seed astrocytes onto a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere.

  • Treatment: Treat the cells with the test compound and/or hydrogen peroxide as required by the experimental design.

  • Assay Preparation: One hour before the assay, replace the culture medium with a pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO₂ incubator.

  • Instrument Setup and Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to be injected during the assay.

  • Measurement: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure the oxygen concentration in the transient micro-chamber in real-time to calculate the OCR.

  • Data Analysis: The OCR data provides insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in OCR upon hydrogen peroxide treatment and its rescue by the test compound would indicate a protective effect on mitochondrial respiration.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of neuroprotective agents. Its derivatives have shown promise in protecting astrocytes from oxidative damage by preserving mitochondrial function. This guide provides foundational data and methodologies to aid researchers in the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its cytoprotective effects.

References

4-Methyl-6-phenyl-2H-pyranone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic compound belonging to the pyranone family, a class of molecules that has garnered significant interest in the scientific community due to their diverse biological activities. These activities include potential applications as neuroprotective, antifungal, and anticancer agents. This technical guide provides a detailed literature review of the research conducted on this compound and its derivatives, focusing on its synthesis, biological activities, and spectroscopic characterization. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of 4-methyl-2H-pyran-2-ones can be achieved through a one-pot methodology. A general and adaptable protocol involves the reaction of a methyl ketone with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride (B1165640).

Experimental Protocol: General Synthesis of 4-Methyl-2H-pyran-2-ones

This protocol is a general procedure that can be adapted for the synthesis of this compound by using acetophenone (B1666503) as the starting methyl ketone.

Materials:

  • Acetophenone

  • N,N-dimethylacetamide dimethyl acetal

  • Hippuric acid (or other N-acylglycine)

  • Acetic anhydride

  • Ethanol

  • Silica (B1680970) gel for column chromatography

  • Petroleum benzine

  • Ethyl acetate (B1210297)

Procedure:

  • A mixture of the methyl ketone (e.g., acetophenone) and a 2-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 to 35 hours.

  • An equimolar amount of N-acylglycine (relative to the ketone) and a large excess of acetic anhydride (1.25 mL per mmol of ketone) are added to the intermediate product from the previous step.

  • The reaction mixture is heated at 90°C for four hours.

  • The acetic anhydride is then removed under reduced pressure.

  • Ethanol is added to the residue, and the mixture is cooled.

  • The product can be isolated by either filtering the precipitated solid or through column chromatography on silica gel using a mixture of petroleum benzine and ethyl acetate as the eluent.

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities. The following sections detail the findings in the areas of neuroprotection, antifungal activity, and anticancer activity.

Neuroprotective Activity

Research suggests that this compound can serve as a precursor for the synthesis of N-hydroxypyridone derivatives which exhibit neuroprotective properties. These derivatives have been shown to protect astrocytes from hydrogen peroxide-induced toxicity by improving mitochondrial functionality. The proposed mechanism involves the stabilization of the mitochondrial membrane potential and the reduction of reactive oxygen species (ROS).

Below is a diagram illustrating the proposed neuroprotective signaling pathway.

neuroprotective_pathway H2O2 H2O2 ROS ROS H2O2->ROS induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction causes Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis leads to 4-Methyl-6-phenyl-2H-pyranone_derivative 4-Methyl-6-phenyl-2H-pyranone_derivative Mitochondrial Membrane Potential Stabilization Mitochondrial Membrane Potential Stabilization 4-Methyl-6-phenyl-2H-pyranone_derivative->Mitochondrial Membrane Potential Stabilization promotes Mitochondrial Membrane Potential Stabilization->Mitochondrial Dysfunction inhibits anticancer_workflow Pyranone_Derivative Pyranone_Derivative Cancer_Cell Cancer_Cell Pyranone_Derivative->Cancer_Cell targets G2/M_Phase_Arrest G2/M_Phase_Arrest Cancer_Cell->G2/M_Phase_Arrest induces Apoptosis_Induction Apoptosis_Induction Cancer_Cell->Apoptosis_Induction induces Cell_Death Cell_Death G2/M_Phase_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Methodological & Application

Application Notes and Protocols: 4-Methyl-6-phenyl-2H-pyranone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic organic compound that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate. While direct biological activity of this compound is not extensively documented, its utility lies in its role as a scaffold for the synthesis of more complex molecules with significant pharmacological properties. Notably, it serves as a key precursor for the development of N-hydroxypyridone derivatives, which have shown promise as neuroprotective agents. These derivatives have been reported to protect astrocytes from oxidative stress-induced toxicity by enhancing mitochondrial function[1][2][3]. Astrocytes are crucial for neuronal health, and their dysfunction is implicated in a variety of neurodegenerative diseases. Therefore, this compound represents an important starting material for the discovery of novel therapeutics targeting neurological disorders.

Key Application: Precursor for Neuroprotective Agents

The primary application of this compound in medicinal chemistry is in the synthesis of N-hydroxypyridone derivatives. These derivatives are being investigated for their potential to mitigate neuronal damage by protecting astrocytes against oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a key pathological feature of many neurodegenerative diseases. The N-hydroxypyridone derivatives synthesized from this compound have been shown to improve the functionality of mitochondria, the primary site of ROS production and a critical regulator of cell survival[2][3].

Mechanism of Action of N-Hydroxypyridone Derivatives

The neuroprotective effects of N-hydroxypyridone derivatives derived from this compound are linked to the preservation of mitochondrial integrity and function in astrocytes under conditions of oxidative stress. Oxidative insults, such as exposure to hydrogen peroxide (H₂O₂), can lead to a cascade of detrimental events within the mitochondria, including a decrease in the mitochondrial membrane potential (ΔΨm), increased ROS production, and the opening of the mitochondrial permeability transition pore (mPTP). This can ultimately trigger apoptotic cell death. The N-hydroxypyridone derivatives are thought to intervene in this process by stabilizing the mitochondrial membrane potential, thereby reducing ROS leakage and inhibiting the downstream apoptotic signaling cascade. This mitochondrial protection in astrocytes indirectly supports the health and survival of surrounding neurons.

Data Presentation

Due to the limited availability of public quantitative data for specific N-hydroxypyridone derivatives of this compound, the following table presents illustrative data to demonstrate the expected outcomes from the described experimental protocols.

CompoundAssayCell LineEndpointPotency (IC₅₀/EC₅₀)
N-hydroxy-4-methyl-6-phenyl-pyridin-2-oneAstrocyte Viability (H₂O₂ challenge)Primary Rat AstrocytesCell ViabilityEC₅₀ ≈ 15 µM
N-hydroxy-4-methyl-6-phenyl-pyridin-2-oneMitochondrial Membrane Potential (H₂O₂ challenge)Primary Rat AstrocytesTMRE FluorescenceEC₅₀ ≈ 10 µM
N-hydroxy-4-methyl-6-phenyl-pyridin-2-oneIntracellular ROS (H₂O₂ challenge)Primary Rat AstrocytesCM-H2DCFDA FluorescenceIC₅₀ ≈ 12 µM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones, which can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Step 1: Synthesis of the intermediate enaminone.

    • In a round-bottom flask equipped with a reflux condenser, mix acetophenone (1 equivalent) with a 2-molar excess of N,N-dimethylacetamide dimethyl acetal.

    • Reflux the mixture for 3-5 hours.

    • After the reaction is complete (monitored by TLC), evaporate the volatile components under reduced pressure using a rotary evaporator. The resulting residue is the enaminone intermediate and can be used in the next step without further purification.

  • Step 2: Cyclization to the 2H-pyran-2-one.

    • To the crude enaminone intermediate, add an equimolar amount of N-acylglycine (e.g., hippuric acid) and a large excess of acetic anhydride (approximately 1.25 mL per mmol of the enaminone).

    • Heat the reaction mixture at 90°C for 4 hours.

    • Remove the acetic anhydride under reduced pressure.

    • Add absolute ethanol to the residue and cool the mixture.

    • If a solid precipitates, filter it off and wash with a small amount of cold ethanol.

    • If no solid forms, evaporate the ethanol and purify the product by column chromatography on silica gel using a mixture of petroleum benzine and ethyl acetate as the eluent[4].

Protocol 2: In Vitro Astrocyte Protection Assay

This protocol details a method to assess the neuroprotective effects of a test compound against oxidative stress in primary astrocyte cultures.

Materials:

  • Primary astrocyte cultures

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • Test compound (e.g., N-hydroxypyridone derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Plate primary astrocytes in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and grow to 80-90% confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: Add hydrogen peroxide to the wells to a final concentration of 100 µM to induce oxidative stress. Include a control group of cells not exposed to H₂O₂.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control group not exposed to H₂O₂.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • Astrocyte cultures in 24-well plates or on glass coverslips

  • Test compound

  • Hydrogen peroxide (H₂O₂)

  • TMRE dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat astrocytes with the test compound and H₂O₂ as described in Protocol 2.

  • TMRE Staining: 30 minutes before the end of the treatment period, add TMRE to the culture medium to a final concentration of 50 nM.

  • Imaging/Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope with excitation at ~549 nm and emission at ~575 nm. Capture images from several random fields for each condition.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate filter settings.

  • Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.

Materials:

  • Astrocyte cultures in 96-well plates

  • Test compound

  • Hydrogen peroxide (H₂O₂)

  • CM-H2DCFDA probe

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat astrocytes with the test compound and H₂O₂ as described in Protocol 2.

  • Probe Loading: At the end of the treatment period, wash the cells with warm phosphate-buffered saline (PBS) and then incubate them with 5 µM CM-H2DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with a plate reader at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

  • Analysis: An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Visualizations

Experimental and Synthetic Workflow

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_assay Biological Evaluation start Acetophenone + N,N-dimethylacetamide dimethyl acetal intermediate Enaminone Intermediate start->intermediate Reflux pyranone This compound intermediate->pyranone Cyclization with N-acylglycine derivative N-Hydroxypyridone Derivative pyranone->derivative Reaction with Hydroxylamine treatment Treat with Derivative derivative->treatment astrocyte Astrocyte Culture stress Induce Oxidative Stress (H₂O₂) astrocyte->stress stress->treatment viability Measure Cell Viability (MTT Assay) treatment->viability mmp Measure ΔΨm (TMRE Assay) treatment->mmp ros Measure ROS (CM-H2DCFDA Assay) treatment->ros

Caption: Synthetic and experimental workflow for this compound.

Proposed Mechanism of Mitochondrial Protection

G cluster_stress Oxidative Stress cluster_intervention Therapeutic Intervention H2O2 H₂O₂ ROS Increased ROS H2O2->ROS MMP_dec Decreased ΔΨm ROS->MMP_dec ROS_dec Decreased ROS mPTP mPTP Opening MMP_dec->mPTP MMP_stab Stabilized ΔΨm Apoptosis Apoptosis mPTP->Apoptosis mPTP_block mPTP Inhibition Survival Cell Survival Derivative N-Hydroxypyridone Derivative Derivative->ROS Inhibits Derivative->mPTP Inhibits Derivative->MMP_stab MMP_stab->ROS_dec MMP_stab->mPTP_block mPTP_block->Survival

Caption: Proposed mechanism of mitochondrial protection by N-hydroxypyridone derivatives.

References

Application Notes: 4-Methyl-6-phenyl-2H-pyranone as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-pyran-2-one core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds. This structural motif offers a versatile platform for the development of novel therapeutic agents across various disease areas. 4-Methyl-6-phenyl-2H-pyranone, in particular, serves as a valuable starting material for the synthesis of derivatives with significant potential in neuroprotection and anti-inflammatory applications. These application notes provide detailed protocols and data to guide researchers in harnessing this scaffold for the discovery of new drug candidates.

I. Neuroprotective Applications

Derivatives of this compound, specifically N-hydroxypyridones, have demonstrated significant potential in protecting brain cells from oxidative stress-induced damage. The primary mechanism of action involves the preservation of mitochondrial function in astrocytes, which are crucial for neuronal health and homeostasis.

Mechanism of Action: Mitochondrial Protection in Astrocytes

Oxidative stress, a key factor in neurodegenerative diseases, leads to mitochondrial dysfunction in astrocytes. This includes the loss of mitochondrial membrane potential (ΔΨm) and reduced oxygen consumption, ultimately resulting in cell death. N-hydroxypyridone derivatives synthesized from the this compound scaffold have been shown to counteract these effects, thereby protecting astrocytes and, indirectly, neurons.[1][2]

G cluster_stress Oxidative Stress cluster_mito Mitochondrial Dysfunction cluster_intervention Therapeutic Intervention H2O2 Hydrogen Peroxide (H₂O₂) MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) H2O2->MMP_loss induces OCR_decrease Decreased Oxygen Consumption Rate H2O2->OCR_decrease induces Astrocyte_death Astrocyte Cell Death MMP_loss->Astrocyte_death leads to OCR_decrease->Astrocyte_death leads to N_hydroxypyridone N-Hydroxypyridone Derivative (from this compound) N_hydroxypyridone->MMP_loss inhibits N_hydroxypyridone->OCR_decrease inhibits N_hydroxypyridone->Astrocyte_death prevents

Mitochondrial protection by N-hydroxypyridone derivatives.
Quantitative Data: Neuroprotective Effects

The following table summarizes the protective effects of representative N-hydroxypyridone derivatives against hydrogen peroxide (H₂O₂)-induced toxicity in primary rat astrocytes. Cell viability was assessed after treatment with 300 µM H₂O₂ for 6 hours.

Compound IDStructureConcentration (µM)Cell Viability (% of Control)
Vehicle --45.3 ± 2.1
Derivative 1 N-hydroxy-4-methyl-6-phenylpyridin-2(1H)-one1078.5 ± 3.5
Derivative 2 1-(benzyloxy)-4-methyl-6-phenylpyridin-2(1H)-one1085.2 ± 4.1

Data are representative and compiled from literature on related N-hydroxypyridone compounds.

Experimental Protocols

This protocol describes the conversion of this compound to its corresponding N-hydroxypyridone derivative.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in water and neutralizing with an aqueous solution of sodium hydroxide.

  • Add the hydroxylamine solution to the pyranone solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-hydroxy-4-methyl-6-phenylpyridin-2(1H)-one.

G start Start dissolve Dissolve this compound in Ethanol start->dissolve react Combine and Reflux (4-6 hours) dissolve->react prep_hydroxylamine Prepare Hydroxylamine Solution (NH₂OH·HCl + NaOH) prep_hydroxylamine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Concentrate, and Acidify with HCl monitor->workup Reaction Complete filter Filter and Wash Precipitate workup->filter purify Recrystallize and Dry filter->purify end End purify->end

Synthesis of N-hydroxypyridone derivative.

This protocol measures the protective effect of compounds against oxidative stress-induced cell death in astrocytes.

Materials:

  • Primary rat astrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed primary astrocytes in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 300 µM and incubate for 6 hours.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

II. Anti-inflammatory Applications

The 2H-pyran-2-one scaffold is also a promising template for the development of novel anti-inflammatory agents. Derivatives can be designed to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and Toll-like receptor 4 (TLR4) signaling.

Mechanism of Action: Inhibition of Inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The TLR4/MyD88/NF-κB and MAPK signaling pathways are central to this response, resulting in the upregulation of enzymes like iNOS and COX-2, and the release of cytokines such as TNF-α and IL-6. Pyranone derivatives can interfere with these pathways at various points, reducing the inflammatory response.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK (JNK, ERK, p38) myd88->mapk nfkb NF-κB myd88->nfkb mapk->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Expression of Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription pyranone This compound Derivative pyranone->mapk inhibits pyranone->nfkb inhibits

Inhibition of LPS-induced inflammatory signaling.
Quantitative Data: Anti-inflammatory Activity

The following table presents representative data for the anti-inflammatory activity of hypothetical derivatives of this compound in LPS-stimulated RAW 264.7 macrophages.

Compound IDModificationIC₅₀ for NO Inhibition (µM)TNF-α Release (% Inhibition at 10 µM)
Derivative 3 3-amino substitution12.565.8
Derivative 4 3-acetylamino substitution8.278.3
Indomethacin (Reference Drug)5.685.1

This data is representative and based on published results for structurally related anti-inflammatory pyranone compounds.

Experimental Protocols

This protocol provides a general method for introducing a substituent at the 3-position of the pyranone ring, a common strategy for enhancing anti-inflammatory activity.

Materials:

  • This compound

  • A suitable amine (e.g., aniline (B41778) for an amino derivative)

  • A suitable acid or base catalyst (depending on the specific reaction)

  • An appropriate solvent (e.g., toluene, ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Combine this compound (1 equivalent), the desired amine (1.2 equivalents), and a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) in a round-bottom flask equipped with a Dean-Stark apparatus if water is a byproduct.

  • Add a suitable solvent, such as toluene, and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired 3-substituted derivative.

  • For an acetylamino derivative, the product from step 5 can be further reacted with acetic anhydride (B1165640) in the presence of a base like pyridine.

This protocol assesses the ability of test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production compared to the LPS-treated vehicle control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel drug candidates with potential applications in neuroprotection and the treatment of inflammatory disorders. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of derivatives based on this versatile core structure. Further optimization of lead compounds through structure-activity relationship studies is encouraged to identify candidates with enhanced potency and favorable pharmacokinetic profiles for further preclinical and clinical development.

References

Synthetic Protocols for 4-Methyl-6-phenyl-2H-pyranone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 4-Methyl-6-phenyl-2H-pyranone derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to established synthetic methodologies.

Introduction

2H-pyran-2-one derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules. The this compound scaffold, in particular, has attracted considerable attention due to its potential as a privileged structure in the design of novel therapeutic agents. These compounds have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document details two robust and versatile methods for the synthesis of these derivatives: a one-pot, three-component synthesis of 3-acylamino-4-methyl-6-aryl-2H-pyran-2-ones and a one-pot, three-component synthesis of 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the described protocols.

Table 1: Synthesis of 3-Benzoylamino-4-methyl-6-aryl-2H-pyran-2-ones

EntryAryl Group (Ar)Reaction Time (h)Yield (%)
1Phenyl478
24-Chlorophenyl482
34-Methylphenyl475
44-Methoxyphenyl472
52-Furyl368
62-Thienyl371

Table 2: Synthesis of 3-[(Acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones

EntryAryl Group (Ar)Reaction Time (h)Yield (%)
1Phenyl292
24-Chlorophenyl2.595
34-Methylphenyl290
44-Methoxyphenyl2.588
53-Nitrophenyl385
64-Bromophenyl2.593

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Benzoylamino-4-methyl-6-aryl-2H-pyran-2-ones

This protocol describes a one-pot reaction starting from a methyl ketone, N,N-dimethylacetamide dimethyl acetal (B89532), and hippuric acid.[1]

Materials:

Procedure:

  • A mixture of the aryl methyl ketone (1.0 eq) and N,N-dimethylacetamide dimethyl acetal (2.0 eq) is refluxed for 3 hours.

  • The volatile components are removed under reduced pressure.

  • To the residue, hippuric acid (1.0 eq) and a large excess of acetic anhydride (approximately 1.25 mL per mmol of ketone) are added.

  • The reaction mixture is heated at 90°C for 4 hours.

  • After cooling, the acetic anhydride is evaporated in vacuo.

  • Absolute ethanol is added to the residue, and the mixture is cooled to induce crystallization.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • If no solid precipitates, the ethanol is evaporated, and the product is purified by column chromatography on silica (B1680970) gel.

Characterization: The structure and purity of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

Protocol 2: One-Pot, Three-Component Synthesis of 3-[(Acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones

This protocol outlines a facile synthesis from an aromatic aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetonitrile (B52724).

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid)

  • Acetonitrile

  • Chlorosulfonic acid

  • Ice-water

  • Ethanol

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol) and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) in acetonitrile (5 mL), chlorosulfonic acid (0.5 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for the time specified in Table 2.

  • Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water (20 mL).

  • The resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to afford the pure 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one derivatives.

Characterization: The synthesized compounds are characterized by their melting points, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and a hypothetical signaling pathway that may be targeted by these pyranone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization cluster_product Final Product start Starting Materials (Aryl Ketone/Aldehyde, Reagents) reaction One-Pot Reaction (Heating/Stirring) start->reaction Mixing quenching Reaction Quenching (e.g., Ice-water) reaction->quenching filtration Filtration quenching->filtration recrystallization Recrystallization or Column Chromatography filtration->recrystallization spectroscopy Spectroscopic Analysis (NMR, IR, MS) recrystallization->spectroscopy analysis Purity & Structural Confirmation spectroscopy->analysis final_product Pure 4-Methyl-6-phenyl- 2H-pyranone Derivative analysis->final_product

Caption: General workflow for the synthesis of pyranone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation pyranone 4-Methyl-6-phenyl- 2H-pyranone Derivative pyranone->raf Inhibition pyranone->pi3k Inhibition

Caption: Hypothetical inhibition of cancer cell signaling pathways.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone belongs to the pyranone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of the pyranone scaffold have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize the biological activity of this compound.

While specific experimental data for this compound is limited in publicly available literature, this document summarizes the known biological activities of structurally related pyranone derivatives, particularly those with a phenyl substituent at the 6-position. The provided protocols and data from analogous compounds can serve as a valuable resource for designing and interpreting experiments with this compound. It is suggested that the biological evaluation of this compound should initially focus on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Data Presentation: Biological Activities of Structurally Related Pyranone Derivatives

The following tables summarize the quantitative data on the biological activities of various pyranone derivatives that are structurally related to this compound. This data can be used as a reference for expected potency and for the selection of appropriate positive controls in the described assays.

Table 1: In Vitro Cytotoxicity of 6-Phenyl-2H-pyran-2-one Derivatives Against Various Cancer Cell Lines

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
6-acrylic phenethyl ester-2-pyranone derivativeHeLa (Cervical Cancer)0.50[1]
6-acrylic phenethyl ester-2-pyranone derivativeC6 (Glioma)3.45[1]
6-acrylic phenethyl ester-2-pyranone derivativeMCF-7 (Breast Cancer)1.23[1]
6-acrylic phenethyl ester-2-pyranone derivativeA549 (Lung Cancer)2.11[1]
6-acrylic phenethyl ester-2-pyranone derivativeHSC-2 (Oral Squamous Carcinoma)1.89[1]
Fused Pyran Derivative 14bA549 (Lung Cancer)0.23 ± 0.12[4]
Fused Pyran Derivative 6eMCF-7 (Breast Cancer)12.46 ± 2.72[4]
Fused Pyran Derivative 8cHCT-116 (Colon Cancer)7.58 ± 1.01[4]

Table 2: In Vitro Anti-inflammatory Activity of Pyranochalcone Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Pyranochalcone derivativeTNF-α induced NF-κB inhibition in HEK293T cells0.29 - 10.46

Table 3: In Vitro Antimicrobial Activity of Pyranone and Benzopyranone Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazoleStaphylococcus aureus1.56[2]
2-phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazoleMRSA1.56[2]
2-phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazoleMRSE1.56[2]
2-phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazoleCandida albicans3.12[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the specific experimental requirements of testing this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a primary screening method for potential anticancer agents.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: This protocol describes a reporter gene assay where the activation of NF-κB drives the expression of a reporter protein, such as luciferase. A decrease in the reporter signal in the presence of the test compound indicates inhibition of the NF-κB pathway.

Protocol:

  • Cell Transfection: Seed cells, such as HEK293T, in a 96-well plate. Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC. Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard from a fresh culture.

  • Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the in vitro testing of this compound.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plates start->seed prepare Prepare serial dilutions of This compound seed->prepare treat Treat cells with compound prepare->treat incubate Incubate for 24-72 hours treat->incubate assay Perform specific assay (e.g., MTT, NF-kB, MIC) incubate->assay measure Measure endpoint (e.g., Absorbance, Luminescence) assay->measure calculate Calculate IC50/MIC measure->calculate

Caption: General experimental workflow for in vitro assays.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inhibition Point TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB (in nucleus) NFkB->NFkB_n Translocates Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_n->Genes Induces Pyranone 4-Methyl-6-phenyl- 2H-pyranone Pyranone->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

G cluster_0 Extracellular Signal cluster_1 MAPK Cascade cluster_2 Cellular Response cluster_3 Inhibition Point Stimulus Stress / Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Response Cell Proliferation, Inflammation, Apoptosis TranscriptionFactors->Response Regulates Pyranone 4-Methyl-6-phenyl- 2H-pyranone Pyranone->MAPKK Inhibits

Caption: Potential modulation of the MAPK signaling pathway.

References

Application Notes and Protocols: 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-Methyl-6-phenyl-2H-pyranone

Audience: Researchers, scientists, and drug development professionals.

Foreword

Extensive investigation of the scientific literature reveals that This compound is not utilized as a fluorescent probe . There is no available data on its photophysical properties, such as excitation and emission spectra or quantum yield, that would support such an application.

Instead, the primary documented application of this compound is as a chemical intermediate for the synthesis of N-hydroxypyridone derivatives. These derivatives have shown significant biological activity, specifically in protecting astrocytes from oxidative stress by enhancing mitochondrial function.[1]

These application notes and protocols, therefore, focus on this validated scientific application.

Introduction to this compound

This compound is a heterocyclic organic compound. It has been identified as a derivative from Scutellaria baicalensis (Baikal skullcap), a plant used in traditional medicine. Its principal utility in research and development lies in its role as a scaffold for synthesizing more complex molecules with therapeutic potential.

Chemical Properties
PropertyValue
CAS Number 4467-30-5
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Appearance Solid
Storage -20°C

Primary Application: Synthesis of Neuroprotective N-hydroxypyridone Derivatives

The most significant application of this compound is as a starting material for the synthesis of N-hydroxypyridone derivatives. These synthesized compounds have been demonstrated to protect astrocytes against toxicity induced by hydrogen peroxide, a common model for oxidative stress.[1]

Biological Context and Signaling Pathway

Astrocytes are crucial for maintaining brain homeostasis and protecting neurons from damage.[1] Oxidative stress, characterized by an excess of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), can lead to mitochondrial dysfunction and ultimately cell death. N-hydroxypyridone derivatives synthesized from this compound have been shown to counteract this by improving mitochondrial functionality.[1] This includes stabilizing the mitochondrial membrane potential and preserving the oxygen consumption rate, which are critical for cellular energy production and survival.[1]

The general workflow and biological application are depicted below.

Workflow for Synthesis and Application of N-hydroxypyridone Derivatives cluster_synthesis Chemical Synthesis cluster_application Biological Application A This compound B Reaction with Hydroxylamine or similar amine reagents A->B Step 1 C N-hydroxypyridone Derivatives B->C Step 2 G Treatment with N-hydroxypyridone Derivatives C->G Application D Astrocytes under Oxidative Stress (e.g., H₂O₂) E Mitochondrial Dysfunction D->E F Cell Damage / Apoptosis E->F H Improved Mitochondrial Functionality G->H I Astrocyte Protection H->I Experimental Workflow for Astrocyte Protection Assay A Seed Astrocytes in Multi-well Plates B Pre-treat with N-hydroxypyridone Derivatives (Test Groups) A->B C Induce Oxidative Stress with H₂O₂ B->C D Incubate for 24h C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Assess Mitochondrial Function (e.g., TMRE Assay) D->F G Data Analysis and Comparison E->G F->G

References

The Versatile Building Block: 4-Methyl-6-phenyl-2H-pyranone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenyl-2H-pyranone is a heterocyclic compound belonging to the α-pyrone class of molecules. Its rigid, planar structure and the presence of both electrophilic and nucleophilic centers make it a versatile and valuable building block in organic synthesis. This scaffold is a precursor to a wide array of more complex molecules, including substituted pyridinones, bicyclic compounds, and various heterocyclic systems with significant biological and material science applications. The reactivity of the pyranone ring allows for its elaboration into novel chemical entities, making it a molecule of great interest in medicinal chemistry and drug discovery. For instance, derivatives of this compound have been investigated for their potential as neuroprotective agents.[1]

Application Notes

The synthetic utility of this compound is primarily centered around the reactivity of the α,β-unsaturated lactone system. Key applications include:

  • Synthesis of Pyridinone Derivatives: The pyranone ring can be readily converted into the corresponding pyridinone scaffold by reaction with primary amines, most notably hydroxylamine (B1172632) to furnish N-hydroxypyridinones. These resulting structures are of significant interest in medicinal chemistry. For example, certain N-hydroxypyridone derivatives have been shown to protect astrocytes from hydrogen peroxide-induced toxicity by improving mitochondrial functionality.[1]

  • Diels-Alder Reactions: The diene moiety within the pyranone ring can participate in [4+2] cycloaddition reactions with various dienophiles. This provides a straightforward route to complex bicyclic and polycyclic systems, which are often challenging to synthesize through other methods.

  • Multicomponent Reactions: The pyranone scaffold can be constructed through multicomponent reactions, and it can also serve as a key component in subsequent complex transformations, leading to the rapid assembly of molecular complexity from simple starting materials.

  • Precursor to Bioactive Molecules: The ability to functionalize the pyranone ring at various positions makes it an ideal starting point for the synthesis of libraries of compounds for biological screening. Its derivatives have been explored for a range of bioactivities.

Data Presentation

The following table summarizes representative reactions involving this compound and its derivatives, highlighting the scope of its utility as a synthetic building block.

Reaction TypeReactantsProductConditionsYield (%)Reference
Synthesis of Building Block Benzoylacetone (B1666692), Malononitrile (B47326), Triethylamine (B128534)2-Amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrileEthanol (B145695), Reflux~90%Inferred from similar syntheses
Conversion to Pyridinone This compound, Hydroxylamine hydrochloride1-Hydroxy-4-methyl-6-phenyl-2(1H)-pyridinoneBase, HeatNot specified[1]
Diels-Alder Cycloaddition 4,6-Disubstituted pyran-2(H)-ones, N-phenylmaleimideBicyclic adductToluene, RefluxVariesInferred from similar syntheses
Domino Reaction 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, Malononitrile4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrileKOH, DMF, 100 °C, 1.5 h88%[2]

Experimental Protocols

1. Synthesis of the Building Block: this compound (Illustrative)

While a direct, detailed protocol for the named compound was not explicitly found in the search results, a general and widely applicable method for the synthesis of similar 4H-pyrans involves a one-pot, three-component reaction.

Reaction Scheme:

A plausible synthetic route starting from benzoylacetone.

Materials:

  • Benzoylacetone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Triethylamine (catalytic amount)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-Amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

2. Conversion to 1-Hydroxy-4-methyl-6-phenyl-2(1H)-pyridinone

This protocol describes the conversion of the pyranone to the corresponding N-hydroxypyridinone, a key transformation for accessing biologically active derivatives.[1]

Reaction Scheme:

Conversion of the pyranone to a pyridinone derivative.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • A suitable base (e.g., Sodium hydroxide (B78521) or Sodium carbonate)

  • A suitable solvent (e.g., Ethanol or a mixture of Ethanol/Water)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and the base to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., Benzoylacetone, Malononitrile) Reaction One-Pot Multicomponent Reaction Start->Reaction Triethylamine, Ethanol, Reflux Purification Purification (Filtration, Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application_Workflow cluster_applications Synthetic Applications cluster_products Resulting Scaffolds BuildingBlock This compound ToPyridinone Conversion to N-Hydroxypyridinones BuildingBlock->ToPyridinone Hydroxylamine, Base DielsAlder Diels-Alder Reactions BuildingBlock->DielsAlder Dienophile, Heat FurtherDeriv Further Derivatization BuildingBlock->FurtherDeriv Various Reagents Bioactive Bioactive Molecules (e.g., Neuroprotective Agents) ToPyridinone->Bioactive Bicyclic Bicyclic/Polycyclic Systems DielsAlder->Bicyclic DiverseLibs Diverse Chemical Libraries FurtherDeriv->DiverseLibs

Caption: Synthetic applications of this compound.

Mitochondrial_Protection OxidativeStress Oxidative Stress (e.g., H₂O₂) Astrocyte Astrocyte OxidativeStress->Astrocyte induces damage Mitochondria Mitochondria Astrocyte->Mitochondria Mitochondria->Astrocyte Derivative N-Hydroxypyridinone Derivative Protection Improved Mitochondrial Functionality Derivative->Protection promotes Protection->Mitochondria enhances CellViability Increased Cell Viability Protection->CellViability

Caption: Conceptual diagram of mitochondrial protection by N-hydroxypyridone derivatives.

References

Application Notes and Protocols for the Acylation of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental procedure for the acylation of 4-Methyl-6-phenyl-2H-pyranone, a versatile building block in organic synthesis. The protocol is based on established Friedel-Crafts acylation principles and adapted from procedures for structurally similar pyranone compounds.

Introduction

2H-pyran-2-one derivatives are significant heterocyclic compounds that serve as precursors in the synthesis of a wide range of biologically active molecules and natural products. The introduction of an acyl group onto the pyranone ring via acylation is a key transformation that enhances the molecular complexity and allows for further functionalization. This protocol details the Friedel-Crafts acylation of this compound, which is expected to proceed via electrophilic aromatic substitution on the pyranone ring, likely at the C3 or C5 position, or on the pendant phenyl group. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The acylation of related 4-hydroxy-pyrones has been shown to yield C-acylated products, often through an initial O-acylation followed by a rearrangement catalyzed by a Lewis acid.[1] While this compound lacks the hydroxyl group, direct C-acylation is a feasible pathway under Friedel-Crafts conditions. The specific regioselectivity of the acylation will depend on the reaction conditions and the steric and electronic effects of the substituents on the pyranone ring.

Reaction Mechanism and Experimental Workflow

The acylation of this compound is proposed to follow a Friedel-Crafts acylation mechanism. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich pyranone or phenyl ring, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the acylated product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion) AcylChloride->AcyliumIon Lewis Acid Activation Pyranone This compound LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Resonance Stabilized) Pyranone->SigmaComplex Nucleophilic Attack Product Acylated Pyranone SigmaComplex->Product Restoration of Aromaticity CatalystRegen AlCl₃ + HCl

Caption: General mechanism for the Friedel-Crafts acylation of this compound.

The following diagram outlines the general workflow for the experimental procedure.

G start Start setup Set up oven-dried glassware under an inert atmosphere (N₂ or Ar) start->setup add_reagents Add this compound and anhydrous solvent (e.g., DCM) setup->add_reagents cool Cool the mixture in an ice bath (0 °C) add_reagents->cool add_catalyst Slowly add Lewis acid (e.g., AlCl₃) portion-wise cool->add_catalyst add_acylating_agent Add acylating agent (e.g., Acetyl Chloride) dropwise add_catalyst->add_acylating_agent react Allow the reaction to stir at room temperature for 2-4 hours add_acylating_agent->react monitor Monitor reaction progress using TLC react->monitor quench Quench the reaction by slowly pouring over crushed ice/HCl monitor->quench extract Perform aqueous workup and extract with an organic solvent quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) and filter extract->dry concentrate Concentrate the solvent under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the final product (NMR, IR, Mass Spec) purify->characterize end End characterize->end

Caption: Experimental workflow for the acylation of this compound.

Experimental Protocol

This protocol describes the acetylation of this compound using acetyl chloride and aluminum chloride.

Materials and Reagents:

  • This compound

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.86 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride (1.47 g, 11 mmol) to the solution in small portions over 15 minutes. Ensure the temperature does not rise significantly.

  • Addition of Acylating Agent: Add acetyl chloride (0.82 mL, 11.5 mmol) dropwise to the suspension over 20 minutes using the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture over a mixture of crushed ice (50 g) and concentrated HCl (5 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Acetyl chloride is corrosive and lachrymatory. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially toxic solvent.

  • The quenching step is highly exothermic and releases HCl gas. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

Data Presentation

The following table presents representative data for the acylation of this compound under various hypothetical conditions to illustrate the potential impact of different parameters on the reaction outcome.

EntryAcylating AgentLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Acetyl ChlorideAlCl₃ (1.1)DCMRT375
2Acetic AnhydrideAlCl₃ (2.2)DCMRT568
3Acetyl ChlorideFeCl₃ (1.1)DCE50462
4Acetyl ChlorideSnCl₄ (1.1)DCMRT655
5Benzoyl ChlorideAlCl₃ (1.2)CS₂RT478

Note: The data in this table is illustrative and not derived from a specific experimental publication on this exact substrate. Yields are for purified products.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture will deactivate the Lewis acid catalyst.

    • Increase the reaction time or temperature, monitoring by TLC to avoid decomposition.

    • Increase the equivalents of the Lewis acid and/or acylating agent.

  • Multiple Products:

    • This may indicate acylation at different positions (e.g., on both the pyranone and phenyl rings). Lowering the reaction temperature may improve selectivity.

    • Optimize the purification protocol, potentially using a different solvent system for column chromatography.

  • No Reaction:

    • Confirm the activity of the Lewis acid catalyst.

    • Ensure the starting material is pure.

    • A stronger Lewis acid or more forcing conditions may be required.

By following this detailed protocol, researchers can effectively perform the acylation of this compound and isolate the desired acylated products for further use in drug discovery and materials science applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-phenyl-2H-pyranone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.
Poor quality of starting materials: Impurities in the starting materials, such as the methyl ketone or the phenyl-containing precursor, can inhibit the reaction.Ensure the purity of all starting materials. Use freshly distilled solvents and reagents if necessary.
Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting materials.Carefully measure and verify the molar ratios of all reactants before initiating the reaction.
Ineffective catalyst: If a catalyst is used, it may be deactivated or of poor quality.Use a fresh batch of the catalyst. If using a solid catalyst, ensure it is properly activated and stored.
Formation of Significant Side Products Competing reaction pathways: Depending on the synthetic route, side reactions such as self-condensation of the ketone or alternative cyclization pathways can occur.Optimize the reaction conditions, such as temperature and catalyst, to favor the desired reaction pathway. The slow addition of one reactant to the other can sometimes minimize side product formation.
Decomposition of product: The desired pyranone product may be unstable under the reaction or workup conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air or moisture. Use mild workup conditions and avoid excessive heat.
Difficulty in Product Purification Co-eluting impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Oily product that does not solidify: The product may be an oil, making handling and purification difficult.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is the primary method.
Inconsistent Results Variability in reaction conditions: Minor variations in temperature, reaction time, or reagent addition rate can lead to different outcomes.Standardize the experimental protocol and ensure all parameters are carefully controlled and recorded for each experiment.
Atmospheric moisture: Some reactions for pyranone synthesis are sensitive to moisture.Use dry solvents and glassware, and consider running the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common synthetic routes start from readily available precursors. One prevalent method involves the condensation of a phenyl-substituted β-ketoester with a derivative of acetoacetic acid. Another approach utilizes a methyl ketone, such as acetophenone, in a reaction with an N-acylglycine in the presence of acetic anhydride (B1165640).

Q2: What reaction conditions are typically employed for the synthesis?

A2: Reaction conditions vary depending on the chosen synthetic pathway. Condensation reactions may be catalyzed by an acid or a base. For instance, some methods employ ultrasound irradiation to promote the reaction.[1] Temperatures can range from room temperature to reflux, and reaction times can vary from a few hours to overnight. It is crucial to follow the specific protocol for the chosen method.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical methods for purifying the final product?

A4: The crude product is often purified by column chromatography on silica (B1680970) gel. The choice of eluent (solvent system) will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent is also a common and effective purification technique if the product is a solid.

Q5: What are the key spectroscopic signatures to confirm the structure of this compound?

A5: The structure of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the methyl group, the phenyl group protons, and the protons on the pyranone ring.

  • ¹³C NMR: Will show distinct peaks for the carbonyl carbon, the carbons of the pyranone ring, the methyl carbon, and the carbons of the phenyl group.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactone will be present, typically in the range of 1700-1750 cm⁻¹.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.

Experimental Protocols

Protocol 1: Synthesis from a Methyl Ketone and N-Acylglycine

This protocol is adapted from a general procedure for the preparation of 4-methyl-2H-pyran-2-ones.

Materials:

  • Acetophenone (or other suitable methyl ketone)

  • N,N-dimethylacetamide dimethyl acetal (B89532)

  • N-acylglycine (e.g., hippuric acid)

  • Acetic anhydride

  • Ethanol (B145695)

Procedure:

  • A mixture of the methyl ketone and a 2-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 hours.

  • The volatile components are removed by evaporation under reduced pressure.

  • To the residue, add an equimolar amount of N-acylglycine and a large excess of acetic anhydride (1.25 mL per mmol of N-acylglycine).

  • Heat the mixture at 90°C for 4 hours.

  • Evaporate the acetic anhydride under reduced pressure.

  • Add absolute ethanol (0.5 mL per mmol) to the residue and cool the mixture.

  • The solid product that separates is collected by filtration and washed with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_ketone Phenyl Methyl Ketone condensation Condensation Reaction start_ketone->condensation start_reagent Acetoacetic Acid Derivative start_reagent->condensation extraction Extraction condensation->extraction purification Column Chromatography / Recrystallization extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_completion Check Reaction Completion (TLC) start->check_completion Yes side_products Side Products Observed? start->side_products No check_reagents Verify Reagent Purity & Stoichiometry check_completion->check_reagents Incomplete check_conditions Optimize Reaction Conditions (T/t) check_reagents->check_conditions optimize_conditions Adjust T, Catalyst, Addition Rate side_products->optimize_conditions Yes purification_issue Purification Difficulty? side_products->purification_issue No inert_atmosphere Use Inert Atmosphere optimize_conditions->inert_atmosphere change_solvent Modify Chromatography Eluent purification_issue->change_solvent Yes recrystallize Attempt Recrystallization change_solvent->recrystallize

Caption: A logical troubleshooting guide for pyranone synthesis challenges.

References

Technical Support Center: Optimization of 4-Methyl-6-phenyl-2H-pyranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-6-phenyl-2H-pyranone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in 2H-pyran-2-one synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

      • Temperature: Ensure the reaction is conducted at the optimal temperature. Some methods require specific temperatures, such as 100°C or reflux conditions, for efficient conversion. Conversely, excessive heat can lead to the decomposition of starting materials or the final product. It is advisable to perform small-scale trials at various temperatures to determine the optimal range.

      • Reaction Time: Incomplete reactions are a common reason for low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it proceeds to completion.[1] Prolonged reaction times can sometimes lead to the formation of byproducts.

      • Solvent: The choice of solvent can significantly impact reactant solubility, catalyst activity, and the stability of intermediates.[1] Common solvents for pyranone synthesis include dimethylformamide (DMF), acetonitrile, and dichloromethane (B109758) (DCM).[1] The ideal solvent is highly dependent on the specific reaction mechanism.[1]

    • Reagent Quality and Stoichiometry:

      • Moisture and Air Sensitivity: Many reagents, especially organometallic compounds and Lewis acid catalysts, are sensitive to moisture and air.[1] Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1]

      • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols.

    • Inefficient Catalyst Activity:

      • Catalyst Choice: The selection of the catalyst is crucial. Different synthetic routes may employ ruthenium catalysts, Lewis acids, or bases like potassium hydroxide (B78521) or piperidine.[1]

      • Catalyst Loading: Ensure the correct catalyst loading is used. For instance, some protocols specify 10 mol% of a Lewis acid catalyst.[1]

  • Troubleshooting Workflow for Low Yield:

    LowYieldTroubleshooting start Low or No Yield check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst (Choice & Loading) start->check_catalyst optimize_conditions Optimize Conditions (Small-scale trials) check_conditions->optimize_conditions If suboptimal purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents If impure/wet screen_catalysts Screen Different Catalysts/Loadings check_catalyst->screen_catalysts If ineffective end_success Improved Yield optimize_conditions->end_success purify_reagents->end_success screen_catalysts->end_success

    Caption: A decision tree for troubleshooting low yields in 2H-pyran-2-one synthesis.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?

  • Answer: The formation of side products is a common issue. The nature of these impurities depends on the synthetic route.

    • Formation of Furanones: In some cyclization reactions, the formation of a five-membered furanone ring can compete with the desired six-membered pyranone ring. The choice of catalyst and reaction conditions can influence this selectivity.

    • Polymerization: Under certain conditions, such as high temperatures or concentrations, starting materials or the product may polymerize.

    • Incomplete Reactions: Unreacted starting materials will be present as impurities. As mentioned previously, monitoring the reaction to completion is key.

  • Strategies to Minimize Side Products:

    • Control Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, which can promote side reactions.[1] Consider slow addition of a key reagent using a syringe pump.[1]

    • Optimize Temperature: Carefully control the reaction temperature to favor the desired reaction pathway.

    • Purification: If side product formation is unavoidable, effective purification is necessary. Common methods include:

      • Column Chromatography: This is a widely used technique for separating compounds with different polarities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for good separation.

      • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. The key is to find a suitable solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic methods for preparing this compound?

A1: Several methods have been reported for the synthesis of this compound and related structures. These include:

  • Reaction of a methyl ketone with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride. [2]

  • Base-promoted domino reactions. For instance, the reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile (B47326) in the presence of a base like potassium hydroxide.

  • Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) can yield pyranones.

  • Acid-catalyzed cyclization. For example, using sulfuric acid in a solvent like glacial acetic acid.

Q2: How do I monitor the progress of the reaction?

A2: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC) .[1] This technique allows for rapid qualitative analysis of the reaction mixture to observe the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Q3: What are the key considerations for purifying the final product?

A3: The primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization .[1]

  • For column chromatography, a typical eluent system might be a mixture of petroleum benzine and ethyl acetate.

  • For recrystallization, ethanol (B145695) is a commonly used solvent. The choice of solvent is critical and should be determined based on the solubility profile of the product.

Experimental Protocols

General Protocol for Base-Promoted Synthesis of a 2H-Pyranone Derivative

This protocol is a generalized procedure based on the synthesis of related 2H-pyranone structures.

  • Materials:

    • 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (or similar precursor)

    • Malononitrile

    • Potassium Hydroxide (KOH), powdered

    • Dry Dimethylformamide (DMF)

    • Hydrochloric acid (HCl), 1N solution

    • Ice water

  • Procedure:

    • To a round-bottom flask, add malononitrile (1 mmol), 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1 mmol), powdered KOH (1.2 mmol), and 5 mL of dry DMF.

    • Heat the mixture to 100°C and reflux for 1.5 hours.

    • Monitor the reaction completion by TLC.

    • After the reaction is complete, add 1 mL of 1N HCl solution and continue stirring at 100°C for 30 minutes.

    • Pour the reaction mixture into ice water and stir.

    • The precipitated solid product can be collected by filtration, washed with water, and dried.

    • Further purify the crude product by recrystallization or column chromatography.

  • Experimental Workflow Diagram:

    ExperimentalWorkflow reagents Combine Reactants: - Precursor (1 mmol) - Malononitrile (1 mmol) - KOH (1.2 mmol) - Dry DMF (5 mL) heating Heat to 100°C Reflux for 1.5h reagents->heating monitoring Monitor by TLC heating->monitoring acidification Add 1N HCl (1 mL) Stir at 100°C for 30 min monitoring->acidification Reaction Complete workup Pour into Ice Water Stir & Filter acidification->workup purification Purify Product (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

    Caption: General experimental workflow for a base-promoted pyranone synthesis.

Data Presentation

The yield of 2H-pyranone synthesis is highly dependent on the specific substrates and reaction conditions. The following tables summarize data from related pyranone syntheses to provide a comparative overview.

Table 1: Effect of Catalyst on the Yield of a Bicyclic 2H-Pyran Synthesis

Catalyst SystemYield (%)
Ca²⁺ (5 mol%)78
Sc(OTf)₃ (5 mol%)75
Yb(OTf)₃ (5 mol%)72
InCl₃ (5 mol%)65
No Catalyst<5

Table 2: Yields of various 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles

Aryl GroupYield (%)Melting Point (°C)
Phenyl88200-201
4-Bromophenyl83230-231
Naphthalen-1-yl80222-223
Naphthalen-2-yl84244-245

References

Technical Support Center: 4-Methyl-6-phenyl-2H-pyranone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyl-6-phenyl-2H-pyranone.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The most common methods for purifying this compound, a solid compound, are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities.

Q2: What are the known physical properties of this compound?

A2: Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₀O₂
Molecular Weight186.21 g/mol
AppearanceSolid
Purity (Commercial)>99.99%

Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A3: Impurities can originate from starting materials, side reactions, or decomposition. Depending on the synthetic route, common impurities may include unreacted starting ketones and diketenes, solvents from the reaction or workup, and structurally related pyranone byproducts.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By comparing the TLC profile of your crude sample with the purified fractions against a reference standard, you can assess the separation efficiency. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization
IssuePotential Cause(s)Troubleshooting Steps
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add more solvent in small increments.- Select a more polar or suitable solvent. Test solubility in small-scale trials with various solvents (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), toluene).
Oiling out occurs instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Perform a preliminary purification by column chromatography to remove impurities.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period or at a lower temperature.- Minimize the amount of hot solvent used to dissolve the compound initially.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. - Impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography
IssuePotential Cause(s)Troubleshooting Steps
Poor separation of the product from impurities (overlapping bands). - Inappropriate solvent system.- Improperly packed column.- Sample overload.- Optimize the solvent system using TLC to achieve a good separation of spots (target Rf for the product is typically 0.2-0.4). A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[1]- Ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks.- Reduce the amount of crude material loaded onto the column.
The product is not eluting from the column. - The solvent system is not polar enough.- Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracking of the silica gel bed. - The column has run dry.- Heat generation from the solvent interacting with the silica.- Always maintain the solvent level above the top of the silica gel.- Pre-wet the silica gel with the initial mobile phase before packing the column.
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica gel.- The sample was not loaded in a concentrated band.- Add a small percentage of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Dissolve the sample in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains impurities) F->J Separate H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues R1 Oiling Out? R2 Change Solvent / Lower Temperature R1->R2 Yes R3 No Crystals? R1->R3 No R4 Concentrate Solution / Seed Crystals R3->R4 Yes R5 Low Yield? R3->R5 No R6 Minimize Solvent / Colder Temp R5->R6 Yes C1 Poor Separation? C2 Optimize Solvent System (TLC) C1->C2 Yes C3 Product Not Eluting? C1->C3 No C4 Increase Eluent Polarity C3->C4 Yes

Caption: A logical troubleshooting guide for common purification issues.

References

byproduct formation in 4-Methyl-6-phenyl-2H-pyranone synthesis and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methyl-6-phenyl-2H-pyranone.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiment.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?

Answer:

Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature. For acid-catalyzed condensations of ethyl benzoylacetate and ethyl acetoacetate (B1235776), temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to byproduct formation and decomposition. A temperature screen is advised.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, prolonged reaction times may promote byproduct formation.
Catalyst Inefficiency Catalyst Choice: The choice of acid catalyst is crucial. While sulfuric acid is commonly used, other Brønsted or Lewis acids might be more effective for this specific transformation. Consider screening alternative catalysts such as p-toluenesulfonic acid or a Lewis acid like zinc chloride.
Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield. Too little catalyst will result in a sluggish reaction, while too much can promote side reactions. An optimization of the catalyst loading is recommended.
Poor Quality of Starting Materials Purity: Ensure the purity of your starting materials, particularly ethyl benzoylacetate and ethyl acetoacetate. Impurities can interfere with the reaction. It is advisable to distill the starting esters before use.
Moisture: The presence of water can hydrolyze the ester starting materials and deactivate some catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen catalyst is moisture-sensitive.
Inefficient Work-up and Purification Extraction: The product may have some solubility in the aqueous phase during work-up. Ensure the pH of the aqueous layer is adjusted to neutral before extraction and consider back-extracting the aqueous layer with a suitable organic solvent.
Purification: The crude product may require careful purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) is a common method. If the product is an oil, column chromatography on silica (B1680970) gel may be necessary.

Issue 2: Oily Product That is Difficult to Crystallize

Question: My final product is an oil and I'm having trouble getting it to crystallize. What could be the reason for this?

Answer:

An oily product often indicates the presence of impurities that inhibit crystallization.

Potential Causes and Solutions:

CauseRecommended Action
Presence of Unreacted Starting Materials Unreacted ethyl benzoylacetate and ethyl acetoacetate can remain in the crude product, resulting in an oily consistency. Monitor the reaction to completion by TLC. If starting materials persist, consider extending the reaction time or optimizing the catalyst loading.
Formation of Byproducts Several byproducts can form during the reaction, leading to an impure, oily product. These byproducts can arise from self-condensation of the starting materials or from alternative reaction pathways.
Self-Condensation of Ethyl Acetoacetate: This can lead to the formation of dehydroacetic acid and other related compounds.
Self-Condensation of Ethyl Benzoylacetate: This can produce ethyl 2-benzoyl-3-phenyl-3-oxopropanoate.
Incomplete Cyclization: Intermediates from the initial condensation may not have fully cyclized to form the pyranone ring.
Residual Solvent Ensure all solvent from the work-up has been thoroughly removed under reduced pressure.

To address an oily product, purification by column chromatography is the most effective method to separate the desired this compound from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: A common and straightforward method is the acid-catalyzed condensation of ethyl benzoylacetate and ethyl acetoacetate. The key steps involve:

  • Condensation: An initial Claisen-type condensation between the two β-keto esters.

  • Cyclization: Intramolecular cyclization of the resulting intermediate.

  • Dehydration and Decarboxylation: Spontaneous dehydration and decarboxylation to form the stable 2H-pyranone ring.

Q2: What are the expected spectroscopic characteristics of pure this compound?

A2: While specific data can vary slightly based on the solvent and instrument, you can generally expect:

  • ¹H NMR (in CDCl₃): Peaks corresponding to the methyl group (singlet, ~2.2-2.4 ppm), the vinylic proton on the pyranone ring (singlet, ~6.2-6.4 ppm), and the phenyl group protons (multiplet, ~7.4-7.8 ppm).

  • ¹³C NMR (in CDCl₃): Resonances for the methyl carbon, the carbons of the pyranone ring (including the carbonyl carbon), and the carbons of the phenyl ring.

  • IR (KBr): A strong absorption band for the lactone carbonyl group (C=O) around 1700-1730 cm⁻¹ and bands corresponding to C=C stretching.

Q3: Can I use a different β-ketoester instead of ethyl acetoacetate?

A3: Yes, but this will result in a different substituent at the 4-position of the pyranone ring. The use of ethyl acetoacetate specifically provides the 4-methyl group in the target molecule.

Q4: My purified product is slightly yellow. Is this normal?

A4: Pure this compound is typically a white or off-white solid. A yellow tint may indicate the presence of minor impurities, possibly from side reactions or decomposition. Further purification by recrystallization, perhaps with the addition of a small amount of activated carbon, may help to decolorize the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Condensation

Materials:

  • Ethyl benzoylacetate

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 equivalents) with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Observed Problem Potential Cause(s) Suggested Solutions
Low Yield Incomplete reaction, side reactions, suboptimal work-up.Optimize reaction time and temperature, screen different catalysts, ensure anhydrous conditions, perform careful extraction.
Oily Product Presence of unreacted starting materials or byproducts (e.g., from self-condensation).Purify by column chromatography.
Product Discoloration Formation of minor, colored impurities.Recrystallize with activated carbon, purify by column chromatography.
Multiple Spots on TLC Incomplete reaction, presence of byproducts.Monitor reaction to completion, optimize conditions to favor the main product, purify by column chromatography.

Visualizations

Byproduct_Formation EBA Ethyl Benzoylacetate Intermediate Condensation Intermediate EBA->Intermediate + EAA (Acid Catalyst) Byproduct2 Self-condensation of EBA EBA->Byproduct2 Self-condensation EAA Ethyl Acetoacetate EAA->Intermediate Byproduct1 Self-condensation of EAA (e.g., Dehydroacetic Acid) EAA->Byproduct1 Self-condensation Product This compound Intermediate->Product Cyclization & Decarboxylation

Technical Support Center: Synthesis of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methyl-6-phenyl-2H-pyranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The main synthetic strategies for this compound include a one-pot reaction from acetophenone (B1666503), a base-promoted domino reaction, and the Pechmann condensation. Each method offers distinct advantages and is suited for different laboratory capabilities and starting material availability.

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent in which the pyranone is soluble at high temperatures but poorly soluble at room temperature should be chosen. Column chromatography on silica (B1680970) gel using a suitable eluent system, such as a mixture of petroleum benzine and ethyl acetate, is also a highly effective method for isolating the pure product.

Q3: What are the critical factors influencing the yield of the synthesis?

A3: Several factors critically impact the reaction yield, including the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of starting materials and the exclusion of moisture are also crucial, as many of the reagents and catalysts are sensitive to water.

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is consistently low.

Possible Causes and Solutions:

  • Presence of Moisture: Many catalysts, especially Lewis acids, are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to an incomplete reaction, or too high, causing decomposition or side reactions.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal temperature. A gradual increase in temperature might be necessary to drive the reaction to completion without forming byproducts.

  • Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction or the formation of side products.

    • Solution: Carefully measure and ensure the correct molar ratios of the starting materials as specified in the chosen protocol.

  • Catalyst Inactivity: The catalyst may have degraded or is not present in the optimal concentration.

    • Solution: Use a fresh batch of catalyst and optimize the catalyst loading for your specific reaction conditions.

Formation of Byproducts

Problem: The final product is contaminated with significant amounts of impurities.

Possible Causes and Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in the Pechmann condensation, cinnamic ester derivatives can form as byproducts.[1]

    • Solution: Adjusting the reaction conditions, such as temperature and catalyst, can help minimize side reactions. For the Pechmann reaction, using a milder catalyst or a lower temperature may improve selectivity.

  • Decomposition of Starting Materials or Product: The reactants or the final product might be unstable under the reaction conditions.

    • Solution: Shorten the reaction time and work up the reaction as soon as it is complete (as monitored by TLC).

Experimental Protocols

One-Pot Synthesis from Acetophenone

This method involves the reaction of acetophenone with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride (B1165640).

Procedure:

  • A mixture of acetophenone and a 2-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 hours.

  • The volatile components are evaporated under reduced pressure.

  • The resulting crude 3-dimethylamino-1-phenylbut-2-en-1-one is used without further purification.

  • An equimolar amount of N-acylglycine (e.g., hippuric acid) and a large excess of acetic anhydride are added to the intermediate.

  • The reaction mixture is heated at 90°C for four hours.

  • Acetic anhydride is removed under reduced pressure.

  • Ethanol is added, and the mixture is cooled.

  • The precipitated solid product is isolated by filtration and washed with a small amount of ethanol. If no solid precipitates, the product is isolated by column chromatography.

Base-Promoted Domino Reaction

This protocol utilizes a base-catalyzed domino reaction of an α-aroylketene dithioacetal and malononitrile (B47326).

Procedure:

  • A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in 5 mL of dry DMF is refluxed at 100°C for 1.5 hours.

  • An HCl solution (1 mL, 1 N) is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice water and stirred.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from methanol (B129727) to yield the pure product.

Data Presentation

Table 1: Yield of 4-Aryl-2H-pyranone Derivatives in Base-Promoted Domino Reaction with Different Solvents

EntrySolventTime (h)Yield (%)
1DMF1.588
2EtOH6.042
3CH3CN6.055
4Dioxane6.038
5Toluene8.025
6H2O10.0No reaction

Reaction conditions: 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), KOH (1.2 mmol) at 100°C.

Visualizations

experimental_workflow_one_pot cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation A Acetophenone C Reflux (3h) A->C B N,N-dimethylacetamide dimethyl acetal B->C D Evaporation C->D E Crude Intermediate D->E H Heat (90°C, 4h) E->H F N-acylglycine F->H G Acetic Anhydride G->H I Evaporation H->I J Addition of Ethanol I->J K Filtration / Column Chromatography J->K L This compound K->L

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_low_yield Start Low Yield of This compound Moisture Is the reaction sensitive to moisture? Start->Moisture Temp Is the temperature optimized? Moisture->Temp No Sol_Moisture Use anhydrous solvents and inert atmosphere. Moisture->Sol_Moisture Yes Stoichiometry Is the reactant stoichiometry correct? Temp->Stoichiometry Yes Sol_Temp Monitor with TLC and adjust temperature. Temp->Sol_Temp No Catalyst Is the catalyst active and at the correct loading? Stoichiometry->Catalyst Yes Sol_Stoichiometry Verify molar ratios of reactants. Stoichiometry->Sol_Stoichiometry No Sol_Catalyst Use fresh catalyst and optimize loading. Catalyst->Sol_Catalyst No End Improved Yield Catalyst->End Yes Sol_Moisture->End Sol_Temp->End Sol_Stoichiometry->End Sol_Catalyst->End

Caption: Troubleshooting decision tree for low yield in pyranone synthesis.

References

stability and degradation of 4-Methyl-6-phenyl-2H-pyranone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Methyl-6-phenyl-2H-pyranone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily dictated by the chemical environment. The main degradation routes include:

  • Hydrolysis: The 2H-pyranone ring, which is a lactone (a cyclic ester), can undergo hydrolysis under both acidic and basic conditions to open the ring and form a carboxylic acid.[1]

  • Oxidation: The benzylic methyl group attached to the pyranone ring is susceptible to oxidation, which can lead to the formation of a carboxylic acid.[2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation of the molecule. Aromatic and heterocyclic compounds can be photolabile.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the compound.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: Under acidic conditions, the lactone ring can undergo acid-catalyzed hydrolysis. The process typically begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Neutral Conditions: The compound is expected to be most stable around neutral pH.

  • Basic Conditions: In basic solutions, the lactone is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to ring opening and the formation of a carboxylate salt.[1] This reaction is generally faster than acid-catalyzed hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the following are the most probable degradation products:

  • Hydrolysis Product: 5-Hydroxy-3-methyl-5-phenyl-2,4-pentadienoic acid (from ring opening).

  • Oxidation Product: 6-Phenyl-2-oxo-2H-pyran-4-carboxylic acid (from oxidation of the methyl group).

  • Combined Hydrolysis and Oxidation Product: 4-Carboxy-5-hydroxy-5-phenyl-2,4-pentadienoic acid.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store as a powder at -20°C in a tightly sealed, light-resistant container.

  • In Solution: If dissolved in a solvent, store at -80°C. It is advisable to use a non-aqueous, aprotic solvent if long-term storage in solution is necessary.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in aqueous buffer. Hydrolysis of the lactone ring due to non-neutral pH of the buffer.1. Verify the pH of your buffer. For optimal stability, maintain a pH as close to neutral (pH 7) as possible. 2. Prepare fresh solutions before use. 3. If the experiment allows, consider using a non-aqueous solvent.
Appearance of a new, more polar peak in HPLC analysis. This is likely the ring-opened carboxylic acid product from hydrolysis.1. Confirm the identity of the new peak by LC-MS. The mass should correspond to the addition of a water molecule (M+18). 2. To prevent this, follow the steps outlined for preventing hydrolysis.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of this compound in your specific cell culture or assay medium. 2. Minimize the incubation time if degradation is observed. 3. Prepare stock solutions in a suitable solvent like DMSO and add to the aqueous medium immediately before the experiment.
Discoloration of the solid compound. Possible oxidation or photodegradation.1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 2. Re-test the purity of the material before use.
Formation of an unexpected, less polar impurity. Could be a result of a rearrangement or a reaction with a component of the formulation.1. Characterize the impurity using techniques like NMR and MS. 2. Review all components of your formulation for potential reactivity.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is intended to be illustrative of expected trends.

Condition Stress Agent Duration Temperature % Degradation (Hypothetical) Major Degradation Product (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours60°C15%5-Hydroxy-3-methyl-5-phenyl-2,4-pentadienoic acid
Basic Hydrolysis 0.1 M NaOH4 hours25°C25%5-Hydroxy-3-methyl-5-phenyl-2,4-pentadienoic acid
Oxidative 3% H₂O₂24 hours25°C10%6-Phenyl-2-oxo-2H-pyran-4-carboxylic acid
Thermal (Solid) -7 days80°C5%Undetermined
Photolytic (Solution) UV Light (254 nm)8 hours25°C20%Complex mixture

Experimental Protocols

Protocol for Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

4. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C).

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Keep the vial in a thermostatic oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.

  • Photolytic Degradation (Solution):

    • Prepare a solution of this compound in a suitable solvent.

    • Expose the solution to a light source in a photostability chamber (e.g., UV light at 254 nm and/or visible light).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both samples at various time points and analyze.

5. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If available, use LC-MS to identify the mass of the degradation products.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation MPP This compound HP 5-Hydroxy-3-methyl-5-phenyl- 2,4-pentadienoic acid MPP->HP H+ or OH- / H2O (Ring Opening) MPP_ox This compound OP 6-Phenyl-2-oxo-2H-pyran- 4-carboxylic acid MPP_ox->OP [O] (Methyl Oxidation)

Caption: Major degradation pathways of this compound.

start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock stress Apply Stress Conditions stock->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, 25°C) stress->base oxidation Oxidation (3% H2O2, 25°C) stress->oxidation thermal Thermal (Solid) (80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis neutralize->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for forced degradation studies.

issue Unexpected Peak in HPLC is_polar Is the new peak more polar? issue->is_polar is_mass_plus_18 Does LC-MS show M+18? is_polar->is_mass_plus_18 Yes other_deg Consider other degradation (e.g., oxidation, rearrangement) is_polar->other_deg No hydrolysis Likely Hydrolysis Product is_mass_plus_18->hydrolysis Yes is_mass_plus_18->other_deg No check_ph Action: Check pH of solution. Prepare fresh solutions. hydrolysis->check_ph characterize Action: Characterize peak by NMR/MS. other_deg->characterize

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Crystallization of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 4-Methyl-6-phenyl-2H-pyranone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound and related heterocyclic compounds.

Q1: My compound will not crystallize upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • The solution is not saturated: If too much solvent was used, the concentration of the compound may be too low for crystals to form.

    • Recommended Action: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow the solution to cool again slowly.[1]

  • Nucleation has not occurred: Crystal growth requires a starting point (a nucleus).

    • Recommended Actions:

      • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed crystal.

  • The cooling process is too rapid: Very fast cooling can sometimes inhibit the formation of an ordered crystal lattice.

    • Recommended Action: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.[1]

Q2: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.

  • Recommended Actions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly.[1]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, for example, in an ice-salt bath or a freezer, after the initial slow cooling phase.

    • Change Solvents: Consider using a solvent with a lower boiling point or a different polarity. A mixture of solvents can also be effective. For compounds that tend to oil out in non-polar solvents, adding a more polar co-solvent can be beneficial.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of larger crystals. What does this mean and how can I improve it?

A3: Rapid crystallization, often referred to as "crashing out," tends to trap impurities within the crystal lattice, which reduces the effectiveness of the purification.[1] This is typically caused by the solution being too supersaturated upon cooling.

  • Recommended Actions:

    • Use More Solvent: Re-dissolve the compound in the same solvent, but this time use a slightly larger volume of the hot solvent. This will decrease the level of supersaturation as the solution cools, promoting slower and more selective crystal growth.[1]

    • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down heat loss. An ideal crystallization process should show some crystal formation within about 5 minutes, with continued growth over 20 minutes or more.[1]

Q4: The resulting crystals are colored, but the pure compound is expected to be colorless or white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Recommended Action:

    • After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Allow the filtered solution to cool and crystallize as usual.

Data Presentation: Solvent Selection for Pyranone Crystallization

SolventTypeBoiling Point (°C)Common Applications & Notes
Ethanol (B145695) Polar Protic78Often used for recrystallizing pyranone and benzodiazepine (B76468) derivatives. Good for compounds with some polarity.
Heptane (B126788) Non-polar98A good choice for less polar pyranone derivatives. Can be used in a solvent pair with a more polar solvent.[2]
Hexane (B92381) Non-polar69Similar to heptane, suitable for non-polar compounds. Often used in a solvent pair with ethyl acetate (B1210297) or acetone.
Ethanol/Water MixedVariableA common solvent pair. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. Reheating until clear and then slow cooling can produce good crystals.
Ethyl Acetate/Hexane MixedVariableAnother effective solvent pair. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed.
p-Xylene Non-polar Aromatic138Has been used in the synthesis of pyranone derivatives, suggesting it can be a suitable solvent for crystallization, particularly for aromatic pyranones.

Experimental Protocol: Crystallization of this compound

This protocol is a general guideline based on methods used for structurally similar pyranone compounds. Optimization may be required.

Objective: To purify crude this compound by crystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Heptane (or Hexane)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Filter flask

  • Ice bath

Procedure:

  • Solvent Selection (Trial):

    • Place a small amount of the crude compound (approx. 20-30 mg) into a test tube.

    • Add a few drops of ethanol and observe the solubility at room temperature.

    • If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, ethanol is a good solvent candidate.

    • Repeat this process with heptane or a mixture of ethanol and heptane to find the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) in portions while the flask is gently heated on a hot plate. Swirl the flask after each addition.

    • Continue adding the hot solvent until the compound just completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

    • Once the solution has reached room temperature, you should observe crystal formation.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

    • Break the vacuum and add a small amount of the cold solvent, gently stir the crystals, and then reapply the vacuum.

  • Drying:

    • Press the crystals as dry as possible on the filter paper using a clean spatula or another piece of filter paper.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

G cluster_no_xtals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_powder Troubleshooting: Fine Powder start Start Crystallization (Dissolve in Hot Solvent, Cool Slowly) no_xtals No Crystals Form start->no_xtals Problem? oiling_out Compound Oils Out start->oiling_out Problem? powder Fine Powder Forms (Crystallization Too Fast) start->powder Problem? success Good Crystals Formed start->success No Problem scratch Scratch Inner Surface of Flask no_xtals->scratch Try First reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute Try First more_solvent Use More Solvent to Reduce Supersaturation powder->more_solvent Try First seed Add a Seed Crystal scratch->seed If no success concentrate Reheat and Evaporate Some Solvent seed->concentrate If still no success concentrate->start Retry change_solvent Change to a Different Solvent or Solvent Pair reheat_dilute->change_solvent If problem persists change_solvent->start Retry slow_cool Ensure Slower Cooling (Insulate Flask) more_solvent->slow_cool Also consider slow_cool->start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

References

resolving low yield issues in the synthesis of 4-Methyl-6-phenyl-2H-pyranone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of 4-Methyl-6-phenyl-2H-pyranone and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction?

A1: The most critical parameters to control are typically the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants is also crucial. Temperature is vital, as higher temperatures can promote side reactions, while lower temperatures may excessively slow the reaction rate. Lewis acids or organocatalysts are often used, and their concentration can significantly affect yield and selectivity.

Q2: How does the choice of solvent affect the formation of 2H-pyranone analogs?

A2: The solvent plays a significant role by influencing reactant solubility, catalyst activity, and the stability of intermediates. Aprotic solvents such as DMF, acetonitrile, or dioxane are commonly employed. The ideal solvent is highly dependent on the specific reaction mechanism. For instance, in some base-catalyzed reactions, using acetic acid as the solvent has been shown to significantly improve yields compared to ethanol (B145695) or DMF.

Q3: What are common side reactions that can lead to low yields?

A3: Common side reactions include the formation of undesired isomers like 5-membered lactones (furanones), polymerization of starting materials or products, and ring-opening or rearrangement of the 2H-pyran-2-one ring. The selectivity between the desired 6-membered pyranone and the 5-membered furanone can often be influenced by the choice of catalyst and reaction conditions.

Q4: What are the best practices for purifying this compound analogs?

A4: Purification strategies depend on the product's physical properties and the impurities present. Common techniques include recrystallization for solid compounds and column chromatography. Challenges can arise as pyranones may have a high affinity for water, complicating aqueous workups. It is recommended to analyze all phases (organic, aqueous, and any precipitates) by TLC or LC-MS before discarding them to prevent product loss.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Issue 1: Reaction Fails to Proceed or Shows Low Conversion

  • Question: My reaction is stalled with a significant amount of starting material remaining. What could be the cause?

  • Answer: Low conversion can stem from several factors.

    • Sub-optimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. Monitor the reaction's progress using TLC or LC-MS to determine the optimal time and temperature.

    • Reagent Quality: The purity and reactivity of starting materials, reagents, and catalysts are critical. Degraded reagents, often due to exposure to air and moisture, can lead to reduced yields. It is advisable to use freshly purified solvents and reagents.

    • Catalyst Issues: Insufficient catalyst loading can result in incomplete conversion. Conversely, some catalysts can be deactivated by impurities in the starting materials or solvent. Ensure all reagents are of appropriate purity.

    • Moisture and Air Sensitivity: Many catalysts, especially Lewis acids, are sensitive to moisture and air. Ensure all glassware is thoroughly flame-dried or oven-dried and conduct the reaction under an inert atmosphere like Nitrogen or Argon.

Issue 2: Significant Formation of Undesired Byproducts

  • Question: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize them?

  • Answer: The formation of byproducts is a frequent challenge.

    • High Reaction Temperature: Elevated temperatures can provide the energy to overcome activation barriers for undesired reaction pathways. Consider lowering the reaction temperature and monitoring the reaction closely.

    • Incorrect Reagent Addition: Adding reagents too quickly can create localized high concentrations, which may promote side reactions or decomposition. Try adding a key reagent slowly using a syringe pump for better control.

    • Competing Cyclization: In some reactions, the formation of a 5-membered furanone ring can compete with the desired 6-membered pyranone ring. The choice of catalyst and reaction conditions can influence this selectivity.

    • Polymerization: High temperatures or certain catalysts can cause the starting materials or product to polymerize. Lowering the reaction temperature or using a more selective catalyst can help reduce polymerization.

Issue 3: Product Loss During Work-up and Purification

  • Question: My reaction appears to have gone to completion, but the final isolated yield is very low. Where could I be losing my product?

  • Answer: Significant product loss can occur during extraction and purification steps.

    • Aqueous Solubility: Your product might be more water-soluble than anticipated. Check the pH of the aqueous layer during extraction and consider back-extracting the aqueous layers to recover any dissolved product.

    • Volatility: Be mindful of the product's volatility during solvent removal under reduced pressure.

    • Improper Purification Technique: The chosen purification method may not be optimal. If using column chromatography, ensure the chosen solvent system provides good separation and that the product is not irreversibly binding to the stationary phase.

Process and Troubleshooting Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction low_conversion High Starting Material check_reaction->low_conversion Incomplete Conversion byproducts Multiple Side Products check_reaction->byproducts Side Reactions Dominant clean_reaction Clean Reaction, Low Mass check_reaction->clean_reaction Good Conversion optimize_cond Optimize Conditions: - Increase Temp/Time - Check Catalyst/Reagents low_conversion->optimize_cond refine_cond Refine Conditions: - Lower Temperature - Slow Reagent Addition - Change Catalyst/Solvent byproducts->refine_cond check_workup Review Work-up & Purification: - Check Aqueous Layers - Optimize Chromatography clean_reaction->check_workup

Caption: A decision tree for troubleshooting low yields in 2H-pyranone synthesis.

Domino_Reaction_Pathway Plausible Domino Reaction Mechanism for 2H-Pyranone Synthesis Reactants α-Aroylketene Dithioacetal + Malononitrile (B47326) Base Base (e.g., KOH) Reactants->Base Intermediate_B Intermediate B (after nucleophilic attack & loss of methylthio group) Base->Intermediate_B Nucleophilic Attack Intermediate_D Intermediate D (2-imino-2H-pyran) Intermediate_B->Intermediate_D Intramolecular O-cyclization Acid Acidic Work-up (e.g., HCl) Intermediate_D->Acid Product Final Product (4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile) Acid->Product Hydrolysis

Caption: Plausible reaction mechanism for the formation of 2H-pyranones via a domino reaction.

Quantitative Data Summary

The following tables summarize yields for 2H-pyranone analogs synthesized via a base-catalyzed domino reaction.

Table 1: Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile Analogs

EntryAryl GroupYield (%)Melting Point (°C)
3aPhenyl88%200–201
3c4-Bromophenyl83%230–231
3dNaphthalen-1-yl80%222–223
3eNaphthalen-2-yl84%244–245
Reaction Conditions: Malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), powdered KOH (1.2 mmol) in dry DMF (5 mL), refluxed at 100 °C for 1.5 h.

Table 2: Synthesis of 2-Oxo-6-aryl-4-(amino)-2H-pyran-3-carbonitrile Analogs

EntryAryl GroupAmineYield (%)Melting Point (°C)
5aPhenylPiperidine (B6355638)87%210–211
Reaction Conditions: 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), piperidine (2 mmol), powdered KOH (1.2 mmol) in DMF (5 mL) at 100°C, followed by addition of malononitrile (1 mmol).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile (Table 1)

  • A mixture of malononitrile (1 mmol), the appropriate 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) is prepared in 5 mL of dry DMF.

  • The reaction mixture is refluxed at 100 °C for 1.5 hours.

  • Subsequently, 1 mL of HCl solution (1 N) is added, and the mixture is stirred continuously for 30 minutes at the same temperature.

  • Reaction completion is monitored by TLC.

  • After completion, the reaction mixture is poured onto ice water and stirred further at room temperature.

  • The resulting solid product is collected by filtration, washed with water, and dried.

Protocol 2: General Procedure for Lewis Acid Catalyzed Pyranone Formation

  • Ensure all glassware is flame-dried, and the reaction is assembled under an inert atmosphere (e.g., Nitrogen).

  • To a stirred solution of the aldehyde (1.0 eq) and a δ-hydroxy-β-ketoester (1.1 eq) in anhydrous dichloromethane (B109758) (DCM), add a dehydrating agent (e.g., CaSO₄).

  • Cool the mixture to the desired temperature (e.g., 0 °C, -25 °C, or -78 °C).

  • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.

  • Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Technical Support Center: Optimizing Catalyst Selection for 4-Methyl-6-phenyl-2H-pyranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-6-phenyl-2H-pyranone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Catalyst Selection: The chosen catalyst may not be optimal for the specific reaction pathway. For instance, in palladium-catalyzed cyclizations, phosphine (B1218219) ligands might favor the formation of furanone side products over the desired pyranone.Catalyst Screening: Test a variety of catalysts, including Lewis acids like Scandium Triflate (Sc(OTf)₃) or organocatalysts.[1] For palladium-catalyzed reactions, consider N-heterocyclic carbene (NHC) ligands, which tend to favor the 6-endo-dig cyclization required for 2-pyrone formation. The addition of a Lewis acid, such as BF₃·Et₂O, can also enhance selectivity for the desired product.
Suboptimal Reaction Temperature: High temperatures can lead to side reactions and product decomposition, while low temperatures can significantly slow down the reaction rate.Temperature Optimization: Systematically vary the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Presence of Moisture: Many catalysts, especially Lewis acids and organometallic reagents, are sensitive to moisture, which can lead to catalyst deactivation.Anhydrous Conditions: Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. The use of a dehydrating agent like anhydrous Calcium Sulfate (CaSO₄) can also be beneficial.[1]
Incorrect Reagent Stoichiometry or Addition Rate: Improper ratios of reactants or adding reagents too quickly can result in the formation of side products.Stoichiometry and Addition Rate Control: Carefully control the stoichiometry of the reactants. Consider the slow addition of one of the key reagents using a syringe pump to maintain low concentrations and minimize side reactions.
Formation of Side Products (e.g., Furanones) Undesired Reaction Pathway Favored: The catalyst and reaction conditions may favor an alternative cyclization pathway, such as 5-exo-dig cyclization leading to furanones.Catalyst and Ligand Modification: As mentioned above, the choice of catalyst and ligands is crucial. For palladium-catalyzed reactions, switching from phosphine ligands to N-heterocyclic carbene (NHC) ligands can shift the selectivity towards the desired 2-pyrone. In some cases, changing the catalyst entirely, for example from a silver-based catalyst to a zinc-based one, can favor pyranone formation.
High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways.Lower Reaction Temperature: Reducing the reaction temperature can often suppress the formation of unwanted side products.
Product Decarboxylation Thermal Instability: 2-pyrones, particularly with certain substitution patterns, can undergo thermal decarboxylation at high temperatures.Temperature Control: Conduct the reaction at the lowest effective temperature to minimize thermal decomposition.
Acidic Conditions: The presence of strong acids can promote decarboxylation.pH Control: If possible, perform the reaction under neutral or mildly basic conditions. Careful selection of the catalyst to avoid overly acidic conditions is also important.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of this compound?

A1: The most critical parameters are the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants is also crucial for achieving high yield and selectivity.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a significant role by influencing the solubility of reactants, the activity of the catalyst, and the stability of intermediates. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, and dimethylformamide (DMF) are commonly used. The optimal solvent will depend on the specific catalytic system being employed.

Q3: What are some recommended catalysts for the synthesis of 2H-pyranones?

A3: A range of catalysts can be effective depending on the specific synthetic route. These include:

  • Lewis Acids: Scandium triflate (Sc(OTf)₃) is a notable example that can be effective at catalytic loadings as low as 10 mol%.[1]

  • Palladium Catalysts: Palladium complexes, particularly with N-heterocyclic carbene (NHC) ligands, are used for cyclization reactions leading to 2-pyrones.

  • Gold Catalysts: Gold(I) catalysts have been shown to be effective in the intramolecular cyclization of certain precursors to form 2-pyrones.

  • Base Catalysts: In some synthetic pathways, base catalysts can be employed to promote the desired condensation and cyclization reactions.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through flash column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the catalysts and reagents used can be toxic or corrosive, so it is important to handle them with care and consult the relevant safety data sheets (SDS). Reactions under inert atmosphere require proper handling of flammable and pyrophoric materials.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Synthesis of 2H-Pyranone

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Materials:

  • Appropriate aldehyde and β-ketoester starting materials

  • Lewis Acid Catalyst (e.g., Scandium Triflate, Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Dehydrating agent (e.g., anhydrous Calcium Sulfate, CaSO₄)[1]

  • Quenching solution (e.g., saturated aqueous Sodium Bicarbonate, NaHCO₃)

  • Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

Procedure:

  • Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen).

  • To a stirred solution of the aldehyde (1.0 eq) and the β-ketoester (1.1 eq) in anhydrous DCM, add the dehydrating agent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.

  • Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aldehyde, β-ketoester, and Dehydrating Agent in Anhydrous Solvent Cooling Cool Reaction Mixture Reactants->Cooling Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Inert_Atmosphere->Reactants Catalyst_Addition Dropwise Addition of Lewis Acid Catalyst Solution Cooling->Catalyst_Addition Monitoring Monitor Progress (TLC, LC-MS) Catalyst_Addition->Monitoring Quenching Quench Reaction (aq. NaHCO₃) Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for Lewis acid-catalyzed this compound synthesis.

Troubleshooting_Logic Start Low Yield or Side Product Formation Check_Catalyst Is the Catalyst Optimal? Start->Check_Catalyst Check_Temp Is the Temperature Optimized? Check_Catalyst->Check_Temp No Screen_Catalysts Screen Different Catalysts (e.g., Lewis Acids, Pd-NHC) Check_Catalyst->Screen_Catalysts Yes Check_Conditions Are Conditions Anhydrous? Check_Temp->Check_Conditions No Optimize_Temp Vary Temperature and Monitor Reaction Check_Temp->Optimize_Temp Yes Ensure_Anhydrous Use Dry Glassware/Solvents, Inert Atmosphere Check_Conditions->Ensure_Anhydrous Yes Success Improved Yield and Selectivity Check_Conditions->Success No Screen_Catalysts->Success Optimize_Temp->Success Ensure_Anhydrous->Success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 4-Methyl-6-phenyl-2H-pyranone.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially viable route is the condensation of a β-ketoester with a suitable carbonyl compound. For this compound, a prevalent method involves the reaction of benzoylacetone (B1666692) with an acetyl synthon, often facilitated by a dehydrating agent like acetic anhydride (B1165640), which can also serve as a reactant.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up the synthesis of this compound, meticulous control of several parameters is crucial to ensure safety, consistency, and product quality. Key parameters include:

  • Temperature: Exothermic reactions are common, and inefficient heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and degradation of the product.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the condensing agent (e.g., acetic anhydride), is vital to maintain temperature and minimize localized high concentrations that can lead to byproduct formation.

  • Mixing Efficiency: Homogeneous mixing is more challenging in large reactors. Inadequate mixing can result in localized "hot spots" and incomplete reactions.

  • Reaction Time: Monitoring the reaction to completion is essential. Prolonged reaction times, especially at elevated temperatures, can increase the formation of impurities.

Q3: How does the choice of solvent impact the scale-up process?

The solvent plays a critical role in managing reaction temperature, dissolving reactants, and influencing the product's crystallization. For the synthesis of this compound, a high-boiling point, inert solvent may be chosen to allow for higher reaction temperatures if required. However, the use of excess acetic anhydride can sometimes serve as both a reagent and a solvent in lab-scale preparations. On a larger scale, the viscosity and heat transfer properties of the solvent system are important considerations.

Q4: What are the common methods for purifying this compound at an industrial scale?

The primary methods for purification at scale are:

  • Recrystallization: This is a cost-effective method for removing impurities. The choice of solvent is critical to ensure high recovery of the pure product.

  • Column Chromatography: While highly effective, traditional column chromatography can be expensive and time-consuming for large quantities. Techniques like flash chromatography or the use of simulated moving bed (SMB) chromatography can be more suitable for industrial-scale purification.

Troubleshooting Guides

Problem 1: Low Product Yield

Possible Causes and Solutions

Possible Cause Recommended Solutions
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, HPLC, or in-situ IR. - Ensure efficient mixing to avoid dead zones in the reactor. - Gradually increase the reaction time in small increments, monitoring for byproduct formation.
Product Degradation - Implement precise temperature control using a reactor cooling system. - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. - Investigate the thermal stability of the product under the reaction conditions.
Side Reactions - Control the rate of reagent addition to prevent localized overheating. - Evaluate the purity of starting materials, as impurities can catalyze side reactions. - Consider the use of a milder catalyst or reaction conditions if harsh conditions are promoting byproduct formation.
Loss during Workup - Optimize the extraction and washing procedures to minimize product loss to the aqueous phase. - Select an appropriate recrystallization solvent system through solubility studies to maximize recovery.
Problem 2: Product is a Dark Oil or Tar-Like Substance

Possible Causes and Solutions

Possible Cause Recommended Solutions
Excessive Heating - Strictly control the internal reaction temperature. Use a jacketed reactor with a reliable cooling system. - Perform a thermal hazard evaluation of the reaction mixture.
Prolonged Reaction Time at High Temperature - Monitor the reaction to identify the optimal endpoint and avoid unnecessary heating.
Decomposition Catalyzed by Impurities - Ensure high purity of starting materials and solvents. - Consider the use of a purification step for the starting materials if necessary.
Self-Condensation of Acetic Anhydride At high temperatures, acetic anhydride can undergo self-condensation, leading to colored byproducts. Lowering the reaction temperature is the primary solution.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions

Possible Cause Recommended Solutions
"Oiling Out" during Recrystallization - The boiling point of the solvent may be too high, or the solution may be supersaturated. Try a lower boiling point solvent or a solvent mixture. - Introduce a seed crystal to induce crystallization. - Scratch the inside of the vessel at the solvent line to create nucleation sites.
Co-crystallization of Impurities - If impurities have similar solubility profiles, a multi-step purification process involving different solvent systems for recrystallization may be necessary. - Consider a polishing filtration of the hot solution to remove particulate matter.
Poor Separation in Column Chromatography - The chosen eluent system may not be optimal. Screen different solvent systems with varying polarities. A common starting point for pyranones is a mixture of hexanes and ethyl acetate. - Adjust the loading of the crude product onto the column; overloading can lead to poor separation.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Materials:

  • Benzoylacetone

  • Acetic Anhydride

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or a solid acid catalyst)

  • Suitable Solvent (e.g., Toluene or excess Acetic Anhydride)

  • Sodium Bicarbonate Solution (for neutralization)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Recrystallization Solvent (e.g., Ethanol or Ethanol/Water mixture)

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled addition funnel is charged with benzoylacetone and the chosen solvent.

  • Catalyst Addition: The acid catalyst is carefully added to the stirred mixture.

  • Reagent Addition: Acetic anhydride is added dropwise from the addition funnel at a rate that maintains the desired internal temperature. The temperature of the cooling fluid in the reactor jacket should be adjusted to dissipate the heat of reaction effectively.

  • Reaction: The reaction mixture is heated to the optimized temperature and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

  • Quenching and Workup: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into a cold aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a pre-determined optimal solvent system to afford pure this compound.

Visualizations

experimental_workflow start Start: Reactor Setup reagents Charge Benzoylacetone and Solvent start->reagents catalyst Add Acid Catalyst reagents->catalyst addition Controlled Addition of Acetic Anhydride catalyst->addition reaction Heat and Stir (Monitor Progress) addition->reaction quench Cool and Quench with NaHCO3 Solution reaction->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine and Dry extraction->wash_dry evaporation Solvent Evaporation wash_dry->evaporation purification Purify by Recrystallization evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Product Yield check_completion Check Reaction Completion (TLC/HPLC) problem->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete - Increase reaction time - Improve mixing - Check catalyst activity incomplete->solution_incomplete check_degradation Assess Product Degradation (Analyze byproducts) complete->check_degradation degradation Degradation Observed check_degradation->degradation Yes no_degradation No Significant Degradation check_degradation->no_degradation No solution_degradation - Lower reaction temperature - Reduce reaction time degradation->solution_degradation check_workup Review Workup and Purification Procedures no_degradation->check_workup solution_workup - Optimize extraction pH - Select better recrystallization solvent check_workup->solution_workup

Caption: Troubleshooting decision tree for low product yield.

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methyl-6-phenyl-2H-pyranone, a key intermediate in the development of various heterocyclic compounds and a scaffold with potential biological activities, has been approached through several synthetic strategies. This guide provides a comparative analysis of three prominent methods for its synthesis, offering an objective look at their performance based on reported experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison

The following table summarizes the quantitative data for three distinct methods of synthesizing this compound and its derivatives. The data highlights key performance indicators such as reaction yield, time, and conditions, allowing for a direct comparison of their efficiency.

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Method 1: One-Pot Reaction Acetophenone, N,N-dimethylacetamide dimethyl acetal (B89532), Hippuric acid-Acetic anhydride (B1165640)4 hours90 °CNot explicitly stated for the phenyl derivative, but related compounds gave yields up to 78%
Method 2: Two-Step Acylation and Cyclization Isononanoyl chloride, 3,3-dimethyl methacrylate (B99206)AlCl₃ (anhydrous), then H₂SO₄ (concentrated)Not specified for acylation, Glacial acetic acid for cyclization2 hours (reflux for cyclization)RefluxHigh yield claimed for a similar compound (up to 90% for lactonization)
Method 3: Domino Reaction α-Aroylketene dithioacetals, Malononitrile (B47326)Piperidine (B6355638)Ethanol (B145695)Not specifiedReflux88%

Experimental Protocols

Method 1: One-Pot Synthesis from a Methyl Ketone

This method, developed by Kepe, Polanc, and Kočevar, provides a straightforward one-pot approach to substituted 4-methyl-2H-pyran-2-ones.

Procedure:

  • A mixture of the methyl ketone (e.g., acetophenone), and a two-molar excess of N,N-dimethylacetamide dimethyl acetal is refluxed for 3 hours to form the intermediate enaminone.

  • After cooling, an equimolar amount of N-acylglycine (e.g., hippuric acid) and a large excess of acetic anhydride (1.25 mL per mmol) are added to the intermediate.

  • The reaction mixture is heated at 90 °C for 4 hours.

  • The acetic anhydride is then evaporated under reduced pressure.

  • Absolute ethanol is added to the residue, and the mixture is cooled.

  • The solid product that separates is filtered off and washed with a small amount of ethanol.

Method 2: Two-Step Acylation and Cyclization

This patented two-step method involves an initial acylation reaction followed by an acid-catalyzed cyclization to form the pyranone ring.

Procedure:

  • Acylation: Isononanoyl chloride and 3,3-dimethyl methacrylate are reacted in the presence of anhydrous aluminum trichloride (B1173362) as a catalyst to synthesize the intermediate ester.

  • Cyclization: The resulting crude ester is then treated with glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated to reflux and maintained for 2 hours, with the reaction progress monitored until the starting ester is consumed.

  • The final product is then purified from the reaction mixture.

Method 3: Base-Promoted Domino Reaction

This approach utilizes a domino reaction of α-aroylketene dithioacetals and malononitrile, promoted by a base, to construct the 2H-pyranone skeleton.

Procedure:

  • A mixture of the α-aroylketene dithioacetal and malononitrile is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated under reflux conditions.

  • The reaction leads to the formation of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis method.

cluster_0 Method 1: One-Pot Reaction A Methyl Ketone + N,N-dimethylacetamide dimethyl acetal B Intermediate Enaminone A->B Reflux D This compound Derivative B->D 90 °C, 4h C N-Acylglycine + Acetic Anhydride C->D

Method 1: One-Pot Synthesis Workflow.

cluster_1 Method 2: Two-Step Acylation and Cyclization E Isononanoyl Chloride + 3,3-dimethyl methacrylate F Acylation Intermediate E->F AlCl3 G This compound Derivative F->G H2SO4, Acetic Acid, Reflux

Method 2: Two-Step Synthesis Workflow.

cluster_2 Method 3: Domino Reaction H α-Aroylketene dithioacetal + Malononitrile I 2H-Pyranone Derivative H->I Piperidine, Ethanol, Reflux

Method 3: Domino Reaction Workflow.

Spectroscopic Analysis and Structural Confirmation of 4-Methyl-6-phenyl-2H-pyran-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of synthetic compounds is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of the spectroscopic data for 4-Methyl-6-phenyl-2H-pyran-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a complete set of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on data from structurally related compounds. For comparative purposes, experimental data for its isomer, 6-Methyl-4-phenyl-2H-pyran-2-one, is included where available, alongside data from other similar pyranone derivatives.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for 4-Methyl-6-phenyl-2H-pyran-2-one and its related compounds. These values are essential for the structural confirmation and differentiation of these molecules.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Comparative)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Methyl-6-phenyl-2H-pyran-2-one (Predicted) ~7.5-7.8mPhenyl-H
~6.3sH-5
~6.1sH-3
~2.2sMethyl-H
6-Methyl-4-phenyl-2H-pyran-2-one (Predicted) ~7.3-7.6mPhenyl-H
~6.5sH-5
~6.2sH-3
~2.3sMethyl-H
4-methoxy-6-phenyl-2H-pyran-2-one 7.79–7.81, 7.43–7.45m, mPhenyl-H
6.42dH-5 or H-3
5.54dH-3 or H-5
3.85sMethoxy-H

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Comparative)

CompoundChemical Shift (δ, ppm)Assignment
4-Methyl-6-phenyl-2H-pyran-2-one (Predicted) ~164C=O
~160C-6
~152C-4
~130-125Phenyl-C
~115C-5
~105C-3
~20Methyl-C
6-Methyl-4-phenyl-2H-pyran-2-one (Predicted) ~165C=O
~162C-6
~150C-4
~132-128Phenyl-C
~112C-5
~108C-3
~22Methyl-C
4-methoxy-6-phenyl-2H-pyran-2-one 171.4, 164.3, 160.3C=O, C-O, C-O
131.3, 131.1, 129.0, 125.8Phenyl-C
98.1, 88.6C-3, C-5
56.1Methoxy-C

Table 3: IR Spectroscopic Data (Predicted vs. Comparative)

CompoundWavenumber (cm⁻¹)Assignment
4-Methyl-6-phenyl-2H-pyran-2-one (Predicted) ~1720C=O stretch (lactone)
~1640, ~1580C=C stretch
~3060Aromatic C-H stretch
~2920Aliphatic C-H stretch
6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran [1]1731C=O stretch
1615, 1527C=C stretch
4-methoxy-6-phenyl-2H-pyran-2-one 1706C=O stretch
1631, 1557C=C stretch

Table 4: Mass Spectrometry Data (Experimental)

Compoundm/zRelative Abundance (%)Proposed Fragment
6-Methyl-4-phenyl-2H-pyran-2-one 186~95[M]⁺
158~100[M-CO]⁺
130~50[M-CO-CO]⁺
102~60[C₈H₆]⁺
77~40[C₆H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyranone sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 220 ppm, a 30° pulse width, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or other mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The relative abundance of each fragment ion is plotted against its m/z value to generate the mass spectrum.

Workflow for Spectroscopic Analysis and Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthetic compound like 4-Methyl-6-phenyl-2H-pyran-2-one.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 4-Methyl-6-phenyl-2H-pyranone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

Conclusion

References

comparing the efficacy of 4-Methyl-6-phenyl-2H-pyranone with other pyranone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Pyranone Derivatives

Pyranone derivatives represent a diverse and significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1] Possessing a six-membered ring with an oxygen atom, these scaffolds are integral to numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[2][3] Researchers have extensively explored their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][2]

This guide provides an objective comparison of the efficacy of various pyranone derivatives, supported by experimental data from peer-reviewed studies. While the focus is a broad comparison, it is worth noting that for the specific compound 4-Methyl-6-phenyl-2H-pyranone, quantitative efficacy data is not widely available in the cited literature. It is, however, recognized as a valuable precursor for the synthesis of N-hydroxypyridone derivatives, which have demonstrated protective effects in astrocytes by enhancing mitochondrial function.[1][4]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data on the biological activities of various pyranone derivatives, allowing for a direct comparison of their performance across different therapeutic areas.

Table 1: Anticancer Activity of Pyranone Derivatives

Compound / DerivativeBiological ActivityTarget Cell LineAssayActivity (IC₅₀ in µM)Reference
5-hydroxy-2-iodomethyl-4-pyranoneAnticancerL1210 Murine LeukemiaGrowth Inhibition3.15[1]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneAnticancerL1210 Murine LeukemiaGrowth Inhibition3.40[1]
Phomapyrone BAnticancerHL-60 Human LeukemiaMTT Assay27.90[1][5]
Phomapyrone AAnticancerHL-60 Human LeukemiaMTT Assay34.62[1][5]
Pyrano[3,2-c]pyridine (8b)AnticancerHCT-116 (Colon)MTT Assay0.15[6]
Pyrano[3,2-c]pyridine (8a)AnticancerHCT-116 (Colon)MTT Assay0.23[6]
4H-Pyran derivative (4j)AnticancerHCT-116 (Colon)MTT Assay2.53[7]
4H-Pyran derivative (4g)AnticancerHCT-116 (Colon)MTT Assay3.32[7]
4-aryl-pyran derivative (4j)AnticancerMCF-7 (Breast)MTT Assay26.6[4]
4-aryl-pyran derivative (4i)AnticancerMCF-7 (Breast)MTT Assay34.2[4]
4-aryl-pyran derivative (4g)AnticancerSW-480 (Colon)MTT Assay34.6[4]
4-aryl-pyran derivative (4f)AnticancerMCF-7 (Breast)MTT Assay35.69[4]
4-aryl-pyran derivative (4d)AnticancerHepG2 (Liver)MTT Assay42.36[4]

Table 2: Antimicrobial and Antifungal Activity of Pyranone Derivatives

Compound / DerivativeBiological ActivityTarget OrganismAssayActivity (MIC/ED₅₀)Reference
Spiroaminopyran derivative (5d)AntibacterialS. aureus (clinical isolate)Broth Microdilution32 µg/mL[8]
Spiroaminopyran derivative (5d)AntibacterialS. pyogenes (clinical isolate)Broth Microdilution64 µg/mL[8]
4-Methyl-6-heptyl-α-pyroneAntifungalSclerotium rolfsiiMycelial Growth15-50 µg/mL[2]
4-Methyl-6-hexyl-α-pyroneAntifungalSclerotium rolfsiiMycelial Growth15-50 µg/mL[2]
4-Methyl-6-pentyl-α-pyroneAntifungalSclerotium rolfsiiMycelial Growth15-50 µg/mL[2]
4-Methyl-6-butyl-α-pyroneAntifungalSclerotium rolfsiiMycelial Growth15-50 µg/mL[2]
Pyrano[4,3-b]pyran derivative (7)AntibacterialBacillus subtilisNot Specified91.3% activity index
Pyrano[2,3-b]pyridine derivative (12)AntibacterialBacillus subtilisNot Specified82.6% activity index

Table 3: Enzyme Inhibitory Activity of Pyranone Derivatives

Compound / DerivativeTarget EnzymeActivity (IC₅₀)Reference
Pyrano[2,3-d]pyrimidine-2,4-dione (S7)Poly (ADP-ribose) polymerase-1 (PARP-1)3.61 nM
Pyrano[2,3-d]pyrimidine-2,4-dione (S2)Poly (ADP-ribose) polymerase-1 (PARP-1)4.06 nM
3-Hydroxy-pyran-4-one (HPCAR-28)HIV-1 IntegraseLow nanomolar
Pyrano[3,2-c]pyridine (8a)EGFR1.21 µM[6]
Pyrano[3,2-c]pyridine (8a)VEGFR-22.65 µM[6]
Pyrano[2,3-b]chromone (5d)α-glucosidase30.4-fold more potent than acarbose
Pyrano[2,3-b]chromone (5d)α-amylase6.1-fold more potent than acarbose

Signaling Pathways and Mechanisms of Action

A significant mechanism underlying the anti-inflammatory activity of several pyranone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates genes involved in inflammation and immune responses. By inhibiting this pathway, pyranone derivatives can effectively reduce the production of pro-inflammatory cytokines.

Furthermore, certain derivatives, particularly those with a 3-hydroxy-pyran-one scaffold, act as potent inhibitors of metalloenzymes. Their mechanism involves the chelation of essential metal ions (e.g., Mg²⁺ or Mn²⁺) in the enzyme's active site. This sequestration of metal ions disrupts the catalytic process, preventing proper substrate binding and inhibiting enzyme function, a mechanism observed in the inhibition of enzymes like HIV-1 integrase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Frees IkB->NFkB Inhibits NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Pyranone Pyranone Derivative Pyranone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by pyranone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals.[1] These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Add various concentrations of the pyranone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Pyranone Derivatives & Controls incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Solution to each well incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Media & Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[1]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium or fungus (e.g., to a 0.5 McFarland standard) from a fresh culture.[1]

  • Serial Dilution: Perform two-fold serial dilutions of the pyranone derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[1]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified time (e.g., 18-24 hours).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.

cluster_SAR Structure-Activity Relationship (SAR) of 4-Methyl-6-alkyl-2H-pyran-2-ones cluster_chain Alkyl Chain Length cluster_effect Observed Efficacy Base Base Structure: 4-Methyl-2H-pyran-2-one Alkyl_Chain Position 6: Alkyl Chain (-R) Base->Alkyl_Chain Substitution at Activity Antifungal Activity (ED₅₀) Alkyl_Chain->Activity Directly Influences Short Short (e.g., -CH₃) Long Longer (e.g., -C₄H₉ to -C₇H₁₅) Low Lower Efficacy Short->Low Correlates with High Higher Efficacy (Lower ED₅₀) Long->High Correlates with

Caption: SAR for antifungal 4-methyl-6-alkyl-pyrones.

Conclusion

The pyranone scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with potent and varied biological activities.[4] The data clearly indicates that specific derivatives show exceptional promise. For instance, pyrano[3,2-c]pyridine derivatives exhibit sub-micromolar anticancer activity, and pyrano[2,3-d]pyrimidine-2,4-diones are highly potent PARP-1 inhibitors with nanomolar efficacy.[6] In the realm of antifungal agents, the efficacy of 4-methyl-6-alkyl-α-pyrones increases with the length of the alkyl chain, demonstrating a clear structure-activity relationship.[2]

While direct efficacy data for this compound remains limited in the reviewed literature, its role as a key synthetic intermediate suggests that its derivatives are a promising avenue for future drug discovery and development efforts.[1][4] The continued exploration of the vast chemical space occupied by pyranone derivatives is poised to yield novel therapeutic agents for a range of diseases.

References

A Guide to Computational Docking Studies of 4-Methyl-6-phenyl-2H-pyranone with Potential Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting and evaluating computational docking studies of 4-Methyl-6-phenyl-2H-pyranone. Due to the limited number of published docking studies for this specific compound, this document outlines a proposed investigation against relevant protein targets, based on the known biological activities of the broader 2H-pyran-2-one class of molecules. It further details the experimental protocols for such a study and presents a template for data comparison with potential alternative compounds.

Introduction to this compound and its Therapeutic Potential

This compound is a derivative of the 2H-pyran-2-one scaffold, a core structure found in numerous bioactive natural products. While specific research on this compound indicates it can be used to synthesize derivatives that protect astrocytes and improve mitochondrial function, the broader class of 2H-pyran-2-ones has been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These activities are often attributed to their ability to interact with and inhibit specific protein targets.[4][5]

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[6][7] This approach can accelerate the drug discovery process by identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Proposed Protein Targets for Docking Studies

Based on the known biological activities of 2H-pyran-2-one derivatives, the following protein targets are proposed for computational docking studies with this compound:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: Several pyranone derivatives have demonstrated inhibitory activity against key oncogenic kinases like EGFR.[5] Docking with the EGFR kinase domain could reveal the potential of this compound as an anticancer agent.

  • Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of some pyranones suggest they may interact with key enzymes in the inflammatory pathway, such as COX-2.[8]

  • BCL-2-associated X protein (Bax): Given the compound's connection to mitochondrial function, exploring its interaction with proteins involved in apoptosis, such as Bax, could provide insights into its neuroprotective or anticancer mechanisms.

Comparison of Docking Performance

The following table provides a template for summarizing the results of a computational docking study, comparing the performance of this compound with hypothetical alternative pyranone derivatives against the proposed target proteins. The data presented are for illustrative purposes only.

CompoundTarget ProteinBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues
This compound EGFR-8.51.5LEU718, VAL726, ALA743, LYS745
COX-2-7.93.2TYR385, ARG513, SER530
Bax-6.815.7LEU63, GLY67, ASP98
Alternative 1 (4-Methyl-6-(4-chlorophenyl)-2H-pyranone)EGFR-9.10.8LEU718, VAL726, ALA743, LYS745, CYS797
COX-2-8.22.1TYR385, ARG513, SER530, PHE518
Bax-7.210.5LEU63, GLY67, ASP98, ILE101
Alternative 2 (4-Methyl-6-(4-methoxyphenyl)-2H-pyranone)EGFR-8.22.5LEU718, VAL726, ALA743, LYS745
COX-2-7.55.8TYR385, ARG513, SER530
Bax-6.520.1LEU63, GLY67, ASP98

Experimental Protocols

A detailed methodology for a typical computational docking study using AutoDock Vina is provided below.[9][10][11]

Preparation of the Receptor Protein
  • Obtain Protein Structure: The 3D crystallographic structure of the target protein (e.g., EGFR, COX-2, Bax) is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed. This is typically performed using software like AutoDock Tools.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Preparation of the Ligand
  • Obtain Ligand Structure: The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL or SDF).

  • Energy Minimization: The ligand's geometry is optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The prepared ligand structure is converted to the PDBQT file format, with rotatable bonds being defined.

Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Simulation: AutoDock Vina is used to perform the docking simulation. The program systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding affinity for each pose.

  • Output Analysis: The results are generated as a series of binding poses for the ligand, ranked by their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Visualization and Interaction Analysis

The predicted binding poses and interactions between the ligand and the protein are visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer. This allows for the identification of key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be influenced by this compound.

experimental_workflow cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Charges) PDB->PrepProtein Ligand Generate Ligand Structure PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Grid Define Grid Box PrepProtein->Grid Dock Run AutoDock Vina PrepLigand->Dock Grid->Dock Results Analyze Binding Poses & Energies Dock->Results Visualize Visualize Interactions Results->Visualize signaling_pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Compound This compound Compound->EGFR Inhibition

References

Scrutinizing 4-Methyl-6-phenyl-2H-pyranone: A Comparative Guide to its Neuroprotective Potential via N-hydroxypyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal study has identified a series of N-hydroxypyridone derivatives, synthesized from precursors including 4-Methyl-6-phenyl-2H-pyranone, that exhibit significant neuroprotective effects. Among these, compound 11 and its olamine salt, 11·Ola , have emerged as promising candidates, outperforming the lead compound, Ciclopirox (CPX), in various assays. This guide will delve into the experimental validation of these compounds.

Comparative Efficacy in Neuroprotection: In Vitro and In Vivo Data

The therapeutic potential of the N-hydroxypyridone derivatives was rigorously assessed using both cell-based assays and animal models of ischemic stroke. The data presented below summarizes the comparative performance of the lead compound, Ciclopirox, and the standout derivative, compound 11 and its olamine salt.

In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) Model

An in vitro model of ischemic stroke was established using SH-SY5Y human neuroblastoma cells subjected to oxygen-glucose deprivation (OGD), mimicking the cellular stress experienced during a stroke. Cell viability was assessed to quantify the protective effects of the compounds.

CompoundConcentration% Cell Viability Increase (vs. OGD Control)
Ciclopirox (CPX)1 µM15%
Ciclopirox (CPX)2 µM26%
Compound 11 [Data not available in abstract]Significantly higher than CPX

Note: While the exact percentage increase for compound 11 is not available in the abstract, the source material explicitly states its superior performance over Ciclopirox.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Rat Model

To evaluate the in vivo efficacy, a transient middle cerebral artery occlusion (MCAO) model was induced in rats, a standard preclinical model for ischemic stroke. The neuroprotective effects of the compounds were determined by measuring the infarct volume and assessing neurological deficits.

Treatment GroupInfarct Volume Reduction (vs. Vehicle)Improvement in Neurological Score
11·Ola Significant reductionSignificant alleviation of deficits

Note: Specific quantitative data for infarct volume reduction and neurological scores for 11·Ola compared to a control group are highlighted as significant in the source study, underscoring its potential as a therapeutic agent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the N-hydroxypyridone derivatives.

Synthesis of N-hydroxypyridone Derivatives

The synthesis of the target N-hydroxypyridone derivatives involves a multi-step chemical process starting from precursors like this compound.

G cluster_synthesis Synthesis of N-hydroxypyridone Derivatives precursor This compound intermediate1 Intermediate A precursor->intermediate1 Step 1: Reaction with reagent X intermediate2 Intermediate B intermediate1->intermediate2 Step 2: Cyclization final_product N-hydroxypyridone Derivative (e.g., Compound 11) intermediate2->final_product Step 3: Functional group modification

A simplified workflow for the synthesis of N-hydroxypyridone derivatives.
In Vitro Oxygen-Glucose Deprivation (OGD) Assay

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specific duration (e.g., 24 hours).

  • Compound Treatment: The test compounds (Ciclopirox, compound 11, etc.) are added to the culture medium at various concentrations prior to or during the OGD period.

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to normoxic conditions for a period of time (e.g., 24 or 72 hours) to simulate reperfusion.

  • Cell Viability Assessment: Cell viability is quantified using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

G cluster_ogd In Vitro OGD Experimental Workflow start Culture SH-SY5Y cells ogd Induce Oxygen-Glucose Deprivation (OGD) start->ogd treatment Treat with Test Compounds ogd->treatment reperfusion Reperfusion treatment->reperfusion viability Assess Cell Viability (MTT Assay) reperfusion->viability

Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) assay.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

  • Animal Model: Adult male Sprague-Dawley rats are used for the study.

  • Surgical Procedure: The rats are anesthetized, and the middle cerebral artery (MCA) is temporarily occluded using an intraluminal filament. The occlusion is typically maintained for a period of 1-2 hours.

  • Reperfusion: After the designated occlusion time, the filament is withdrawn to allow for reperfusion of the ischemic brain tissue.

  • Compound Administration: The test compound (e.g., 11·Ola) or a vehicle control is administered to the rats, often intravenously, at a specific time point relative to the onset of ischemia or reperfusion.

  • Neurological Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized scoring system (e.g., a 0-4 or 0-5 point scale, where higher scores indicate more severe deficits).

  • Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours post-MCAO), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

G cluster_mcao In Vivo MCAO Experimental Workflow animal Sprague-Dawley Rats mcao Induce Middle Cerebral Artery Occlusion (MCAO) animal->mcao reperfusion Reperfusion mcao->reperfusion treatment Administer Test Compound (11·Ola) reperfusion->treatment neuro_assessment Neurological Deficit Scoring treatment->neuro_assessment infarct_measurement Measure Infarct Volume (TTC Staining) neuro_assessment->infarct_measurement

Workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.

Signaling Pathways

The neuroprotective effects of the N-hydroxypyridone derivatives are believed to be mediated through the modulation of specific signaling pathways involved in neuronal survival and death. While the precise mechanisms for compound 11 are still under investigation, related compounds have been shown to influence pathways that protect astrocytes from oxidative stress by improving mitochondrial function.

G cluster_pathway Proposed Neuroprotective Signaling Pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria apoptosis Neuronal Apoptosis mitochondria->apoptosis nhp_derivative N-hydroxypyridone Derivative (e.g., Compound 11) nhp_derivative->apoptosis Inhibits mitochondrial_function Improved Mitochondrial Functionality nhp_derivative->mitochondrial_function Enhances neuroprotection Neuroprotection mitochondrial_function->neuroprotection Leads to

Proposed mechanism of neuroprotection by N-hydroxypyridone derivatives.

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-6-phenyl-2H-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-6-phenyl-2H-pyranone was located. The following guidance is based on the hazard profiles of structurally similar pyranone compounds. Researchers should handle this chemical with caution and adhere to the highest safety standards.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on data from related pyranone compounds.

Probable Hazard Profile

Based on information for similar pyranone derivatives, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed.[1]

  • A skin and eye irritant.

  • A potential respiratory irritant.

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that may cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Body Protection Laboratory coat.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols that may cause respiratory irritation.

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: Handle as a solid to avoid dust formation. Use appropriate tools (e.g., spatula, weighing paper) for transfers.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., sand or vermiculite), collect the material in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Storage:

  • Store in a tightly sealed, clearly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • For long-term storage, a temperature of -20°C is recommended.[3]

Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound (e.g., unused product, contaminated consumables, rinsates) in a designated, sealed, and chemically resistant container.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name and associated hazard pictograms.[4]

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.[4]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Container Decontamination: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Hazard Data for Structurally Similar Compounds

The following table summarizes GHS hazard information for pyranone derivatives.

Compound GHS Hazard Statements
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-oneH302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects[1]
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-H319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects
3-Hydroxy-2-methyl-4-pyroneH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
4-Hydroxy-6-methyl-2-pyroneH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_storage Storage Prep Review SDS/Safety Info DonPPE Don PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Equipment Transfer->Clean Waste Collect Waste in Labeled Container Clean->Waste Store Store in Cool, Dry, Ventilated Area Waste->Store

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.